4-(Trifluoromethyl)pyrimidine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(trifluoromethyl)pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-2-10-4(11-3)5(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIFBKCEVLTAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649588 | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000931-46-3 | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90649588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)pyrimidine-2-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid (CAS No. 1000931-46-3). While this compound is available commercially for research and development, detailed experimental data on its physicochemical properties, spectroscopic analysis, and biological activity are not extensively documented in publicly available literature. This guide summarizes the available information, provides theoretical context based on related compounds, and outlines general experimental protocols relevant to its synthesis and potential biological evaluation.
Chemical and Physical Properties
This compound is a fluorinated heterocyclic compound. The presence of the electron-withdrawing trifluoromethyl group and the pyrimidine ring suggests it possesses unique electronic and biological properties, making it a molecule of interest in medicinal chemistry and materials science.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 1000931-46-3 | [1][2][3] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [1][2][3] |
| Molecular Weight | 192.10 g/mol | [1][4] |
| Appearance | White to off-white powder | [1] |
| Melting Point | Data not available in cited literature. | For comparison, the related compound 4-(Trifluoromethyl)pyridine-2-carboxylic acid has a melting point of 157-162 °C. |
| Boiling Point | Data not available. | Expected to be high due to the carboxylic acid functional group and aromatic nature. |
| Solubility | Data not available in cited literature. | As a carboxylic acid, it is expected to have some solubility in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is likely pH-dependent. |
| pKa | Data not available in cited literature. | The presence of the electron-withdrawing trifluoromethyl group and the pyrimidine ring is expected to lower the pKa of the carboxylic acid compared to benzoic acid, making it a stronger acid. |
| InChI Key | RYIFBKCEVLTAOZ-UHFFFAOYSA-N | [1][3] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyrimidine ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 160-170 ppm region. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The remaining four carbons of the pyrimidine ring will have chemical shifts influenced by the nitrogen atoms and the trifluoromethyl group.
2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group, expected around 1700-1730 cm⁻¹.
-
C-F stretching bands associated with the trifluoromethyl group, typically strong and found in the 1100-1300 cm⁻¹ region.
-
C-N and C=C stretching vibrations from the pyrimidine ring in the 1400-1600 cm⁻¹ region.
2.3. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z 192. Common fragmentation patterns for carboxylic acids include the loss of CO₂ (44 Da) and H₂O (18 Da). Fragmentation of the pyrimidine ring may also be observed.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general synthetic approach can be inferred from patents and literature on related pyrimidine derivatives. A plausible synthetic route could involve the cyclocondensation of a suitable three-carbon precursor with a trifluoromethyl-containing amidine, followed by functional group manipulations to install the carboxylic acid.
A general workflow for the synthesis of pyrimidine derivatives is depicted below.
Caption: Generalized synthetic workflow for pyrimidine carboxylic acids.
Biological Activity and Signaling Pathways
There is no specific information in the searched literature regarding the biological activity or associated signaling pathways of this compound. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and cell permeability.
Given the structural motifs, it is plausible that this compound could be investigated as an inhibitor of various enzymes, such as kinases or dehydrogenases, or as a ligand for nuclear receptors. The diagram below illustrates a hypothetical mechanism of action where the compound acts as an enzyme inhibitor.
References
An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid
CAS Number: 1000931-46-3
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, potential synthetic routes, and explores the known biological activities of related compounds, offering insights into its potential applications.
Chemical and Physical Properties
This compound is a solid, organic compound with a molecular weight of 192.10 g/mol . Its structure, featuring a pyrimidine ring substituted with a highly electronegative trifluoromethyl group and a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1000931-46-3 | |
| Molecular Formula | C₆H₃F₃N₂O₂ | [1] |
| Molecular Weight | 192.10 g/mol | |
| Physical Form | Powder | |
| Synonyms | 4-(trifluoromethyl)-2-pyrimidinecarboxylic acid |
Synthesis and Experimental Protocols
One potential synthetic pathway, illustrated below, could involve the cyclocondensation of a trifluoromethyl-containing building block with a suitable three-carbon synthon, followed by oxidation or hydrolysis to yield the desired carboxylic acid.
Caption: A potential synthetic workflow for this compound.
A patent for the synthesis of the isomeric 2-(trifluoromethyl)pyrimidine-4-carboxylic acid describes a multi-step process that could potentially be adapted.[2] This process involves the reaction of a compound containing an ethyl or methyl ester with a trifluoro acetonitrile gas equivalent, followed by further reactions to form the final carboxylic acid derivative.[2]
Hypothetical Experimental Protocol (based on related syntheses):
A plausible laboratory-scale synthesis could start from a commercially available precursor such as 2-chloro-4-(trifluoromethyl)pyrimidine.
Step 1: Introduction of a cyano group or a protected carboxyl group. 2-chloro-4-(trifluoromethyl)pyrimidine could be subjected to a nucleophilic substitution reaction with a cyanide salt (e.g., NaCN or KCN) in a suitable solvent like DMSO to introduce a cyano group at the 2-position. Alternatively, a palladium-catalyzed carbonylation reaction in the presence of an alcohol could introduce an ester group, which can be subsequently hydrolyzed.
Step 2: Hydrolysis to the carboxylic acid. The resulting 2-cyano-4-(trifluoromethyl)pyrimidine would then be hydrolyzed under acidic or basic conditions to yield this compound.
Biological Activity and Potential Applications
The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of a trifluoromethyl group often enhances the biological efficacy of these compounds.
While specific biological targets and the mechanism of action for this compound have not been extensively reported, derivatives of trifluoromethylpyrimidines have shown promising activity as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3] A study on 5-trifluoromethylpyrimidine derivatives demonstrated their potential as antitumor agents by targeting EGFR.[3] This suggests that this compound could serve as a valuable starting material for the synthesis of novel EGFR inhibitors.
The general biological activities of trifluoromethylpyrimidine derivatives are summarized in the following diagram:
Caption: Biological activities of trifluoromethylpyrimidine derivatives.
Spectral Data
Detailed spectral data for this compound is not widely available in public databases. However, based on its structure, the following characteristic spectral features can be anticipated:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the protons on the pyrimidine ring would be expected. The chemical shifts would be influenced by the electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups.
-
¹³C NMR: Resonances for the carbon atoms of the pyrimidine ring, the trifluoromethyl group, and the carboxylic acid carbonyl group would be observed.
-
¹⁹F NMR: A characteristic signal for the CF₃ group would be present.
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (192.10 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the trifluoromethyl group.
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-F stretching vibrations would be expected.
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry. Its structural features suggest that it could be a valuable precursor for the synthesis of novel therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate its synthesis, biological activity, and mechanism of action. This guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this promising molecule.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure and synthesis of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability and binding affinity, making this scaffold a valuable building block for the development of novel therapeutic agents. This document details a plausible and referenced synthetic pathway, including experimental protocols for key intermediates, and presents relevant chemical data in a structured format.
Structure and Properties
This compound is a pyrimidine derivative characterized by a trifluoromethyl group at the C4 position and a carboxylic acid group at the C2 position.
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₃F₃N₂O₂ |
| Molecular Weight | 192.10 g/mol |
| CAS Number | 1000931-46-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents such as DMSO and methanol. |
Synthetic Pathway
A viable synthetic route to this compound involves a multi-step process commencing with the construction of the trifluoromethyl-substituted pyrimidine ring, followed by functional group manipulations to introduce the carboxylic acid moiety. The key steps are:
-
Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine: A cyclocondensation reaction.
-
Chlorination to 2-chloro-4-(trifluoromethyl)pyrimidine: Conversion of the hydroxyl group to a leaving group.
-
Cyanation to 4-(trifluoromethyl)pyrimidine-2-carbonitrile: Introduction of a nitrile group, a precursor to the carboxylic acid.
-
Hydrolysis to this compound: Conversion of the nitrile to the final carboxylic acid.
The following diagram, generated using the DOT language, illustrates this synthetic workflow.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine
This initial step involves the construction of the pyrimidine ring.
Reaction: A trifluoroacetyl derivative is reacted with urea in the presence of a base.
Detailed Protocol:
-
In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 15.8 g of pyridine and 42.0 g (0.2 mol) of trifluoroacetic anhydride.
-
Cool the mixture to 10°C using an ice-water bath.
-
Slowly add a mixture of 14.9 g (0.2 mol) of ethyl vinyl ether and 15.8 g of pyridine.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3 hours.
-
Add 25 mL of water, 25 mL of concentrated hydrochloric acid, 12.0 g (0.2 mol) of urea, and 40 mL of ethanol.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction solution to 5°C, which should induce the precipitation of a yellow crystalline solid.
-
Collect the solid by filtration, wash with cold water, and dry to yield 2-hydroxy-4-(trifluoromethyl)pyrimidine.[1]
Table 2: Quantitative Data for the Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine
| Parameter | Value | Reference |
| Yield | 73% | [1] |
| Melting Point | 212-215 °C | [1] |
Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine
The hydroxyl group of the pyrimidine is converted to a chloro group, which is a better leaving group for the subsequent nucleophilic substitution.
Reaction: 2-hydroxy-4-(trifluoromethyl)pyrimidine is treated with phosphorus oxychloride (POCl₃).
Detailed Protocol:
-
To the intermediate from the previous step, add phosphorus oxychloride.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to 60-70°C and add pentachlorophosphorus.
-
Heat again to reflux for 2 hours.
-
Distill off the excess phosphorus trichloride.
-
Cool the reaction solution and slowly pour it into ice water with stirring.
-
Stir for 30 minutes and then extract with ethyl acetate (3 x 100 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and distill the residue to collect the fraction at 85-90°C / 5.72 kPa to obtain 2-chloro-4-(trifluoromethyl)pyrimidine as a colorless, transparent liquid.[1]
Table 3: Quantitative Data for the Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine
| Parameter | Value | Reference |
| Yield | 70% | [1] |
| Boiling Point | 60 °C / 10 mmHg | [2] |
| Density | 1.513 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.447 | [2] |
Synthesis of 4-(trifluoromethyl)pyrimidine-2-carbonitrile
This step involves a nucleophilic substitution of the chloro group with a cyanide group.
Reaction: 2-chloro-4-(trifluoromethyl)pyrimidine is reacted with a cyanide salt, such as sodium or potassium cyanide.
Detailed Protocol (General Procedure for Cyanation of Chloropyrimidines):
-
In a suitable flask, dissolve 2-chloro-4-(trifluoromethyl)pyrimidine in a polar aprotic solvent such as DMF or DMSO.
-
Add 1.1 to 1.5 equivalents of sodium cyanide (NaCN) or potassium cyanide (KCN).
-
To facilitate the reaction, a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) can be added in catalytic amounts.
-
Heat the reaction mixture to a temperature between 100-150°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain 4-(trifluoromethyl)pyrimidine-2-carbonitrile.
Synthesis of this compound
The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[3][4]
Reaction: 4-(trifluoromethyl)pyrimidine-2-carbonitrile is hydrolyzed.
Detailed Protocol (Acid-Catalyzed Hydrolysis):
-
Heat the 4-(trifluoromethyl)pyrimidine-2-carbonitrile under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid.[3]
-
The reaction progress can be monitored by TLC.
-
Upon completion, the carboxylic acid can be isolated by cooling the reaction mixture to induce crystallization or by extraction with a suitable organic solvent.
-
The crude product can be purified by recrystallization.
Detailed Protocol (Base-Catalyzed Hydrolysis):
-
Heat the 4-(trifluoromethyl)pyrimidine-2-carbonitrile under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[3]
-
This will initially form the carboxylate salt.
-
After the reaction is complete, cool the mixture and acidify it with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product can then be collected by filtration, washed with cold water, and dried.
Conclusion
This technical guide outlines a robust and well-documented synthetic pathway for the preparation of this compound. The provided experimental protocols for the key intermediates offer a solid foundation for researchers in the fields of medicinal chemistry and drug development to synthesize this valuable building block. The unique properties conferred by the trifluoromethyl group make this and related pyrimidine derivatives highly attractive scaffolds for the design and synthesis of novel bioactive molecules. Further optimization of the cyanation and hydrolysis steps for this specific substrate could lead to improved overall yields and facilitate larger-scale production.
References
The Multifaceted Biological Activities of Trifluoromethylpyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry and agrochemical research, demonstrating a remarkable breadth of biological activities. The incorporation of the trifluoromethyl (CF3) group into the pyrimidine ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to the development of a diverse array of derivatives with potent anticancer, antifungal, antiviral, and insecticidal properties. This technical guide provides an in-depth overview of the biological activities of trifluoromethylpyrimidine derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Trifluoromethylpyrimidine derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent inhibitory activity against various cancer cell lines. A prominent mechanism of action for many of these derivatives is the inhibition of key enzymes in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR).[1][2]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected trifluoromethylpyrimidine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and percentage inhibition.
| Compound | Cancer Cell Line | IC50 (µM) | Inhibition (%) | Concentration | Reference |
| 9u | A549 (Lung) | 0.35 | - | - | [1][2] |
| MCF-7 (Breast) | 3.24 | - | - | [1][2] | |
| PC-3 (Prostate) | 5.12 | - | - | [1][2] | |
| 5l | PC3 (Prostate) | - | 54.94 | 5 µg/mL | [3] |
| 5n | PC3 (Prostate) | - | 51.71 | 5 µg/mL | [3] |
| 5o | PC3 (Prostate) | - | 50.52 | 5 µg/mL | [3] |
| 5r | PC3 (Prostate) | - | 55.32 | 5 µg/mL | [3] |
| 5v | PC3 (Prostate) | - | 64.20 | 5 µg/mL | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trifluoromethylpyrimidine derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyrimidine derivatives and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is then determined from a dose-response curve.
Signaling Pathway: EGFR Inhibition
Many trifluoromethylpyrimidine derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation, survival, and metastasis.[4][5] Inhibitors bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling.
Antifungal Activity
Trifluoromethylpyrimidine derivatives have demonstrated significant antifungal activity against a range of plant pathogenic fungi. These compounds represent a promising class for the development of novel fungicides.[6][7]
Quantitative Data: Antifungal Activity
The following table summarizes the in vitro antifungal activity of selected trifluoromethylpyrimidine derivatives, expressed as percentage inhibition of mycelial growth.
| Compound | Fungal Strain | Inhibition (%) | Concentration (µg/mL) | Reference |
| 5b | Botrytis cinerea | 96.76 | 50 | [3] |
| 5j | Botrytis cinerea | 96.84 | 50 | [3] |
| 5l | Botrytis cinerea | 100 | 50 | [3] |
| 5v | Sclerotinia sclerotiorum | 82.73 | 50 | [3] |
| 4 | Botrytis cinerea (cucumber) | >70 | Not Specified | [6][7] |
| 5h | Botrytis cinerea (cucumber) | >70 | Not Specified | [6][7] |
| 5o | Botrytis cinerea (cucumber) | >70 | Not Specified | [6][7] |
| 5r | Botrytis cinerea (cucumber) | >70 | Not Specified | [6][7] |
| Tebuconazole (Control) | Botrytis cinerea | 96.45 | 50 | [3] |
Experimental Protocol: Mycelial Growth Inhibition Assay
This method is used to evaluate the ability of a compound to inhibit the growth of fungal mycelium.
Materials:
-
Fungal strain of interest
-
Potato Dextrose Agar (PDA) medium
-
Trifluoromethylpyrimidine derivatives (test compounds)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Medium Preparation: Prepare PDA medium and sterilize. While still molten, add the test compound dissolved in a suitable solvent (e.g., DMSO) to achieve the desired final concentration. Pour the amended PDA into sterile Petri dishes. A control plate containing only the solvent should also be prepared.
-
Fungal Inoculation: From a fresh, actively growing culture of the fungus, cut a 5 mm diameter mycelial disc using a sterile cork borer.
-
Inoculation: Place the mycelial disc at the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at the optimal temperature for the fungal strain (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Measurement: Measure the diameter of the fungal colony in both the control and treated plates.
-
Data Analysis: Calculate the percentage inhibition of mycelial growth using the following formula: % Inhibition = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
Antiviral Activity
Certain trifluoromethylpyrimidine derivatives have exhibited promising activity against plant viruses, most notably the Tobacco Mosaic Virus (TMV).[5]
Quantitative Data: Antiviral Activity
The following table presents the in vivo antiviral activity of selected trifluoromethylpyrimidine derivatives against TMV, with EC50 values (the concentration of a drug that gives half-maximal response) for curative and protective activities.
| Compound | Activity Type | EC50 (µg/mL) | Reference |
| 5j | Curative | 126.4 | [5] |
| 5m | Protective | 103.4 | [5] |
| Ningnanmycin (Control) | Curative | 362.7 | [5] |
| Ningnanmycin (Control) | Protective | 255.1 | [5] |
Experimental Protocol: Half-Leaf Method for TMV
This method is used to assess the in vivo antiviral activity of compounds against TMV in plants.
Materials:
-
Nicotiana glutinosa or other susceptible host plants
-
Tobacco Mosaic Virus (TMV) inoculum
-
Trifluoromethylpyrimidine derivatives (test compounds)
-
Phosphate buffer
-
Carborundum (abrasive)
Procedure:
-
Plant Preparation: Select healthy, well-developed host plants.
-
Inoculation and Treatment:
-
Curative Activity: The left half of each leaf is inoculated with TMV by gently rubbing with a carborundum-dusted finger dipped in the virus inoculum. The right half is mock-inoculated with buffer. After a set period (e.g., 2 hours), the test compound solution is applied to the entire leaf.
-
Protective Activity: The test compound solution is applied to the right half of each leaf. After a set period (e.g., 24 hours), the entire leaf is inoculated with TMV.
-
Inactivation Activity: The test compound is mixed with the TMV inoculum before being applied to the left half of the leaf. The right half is inoculated with TMV mixed with a control solution.
-
-
Incubation: Plants are kept in a greenhouse for 3-4 days to allow for the development of local lesions.
-
Lesion Counting: The number of local lesions on each half of the leaves is counted.
-
Data Analysis: The percentage of inhibition is calculated as: % Inhibition = [(C - T) / C] × 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.
References
- 1. benchchem.com [benchchem.com]
- 2. jrasb.com [jrasb.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into therapeutic candidates represents a powerful and widely adopted strategy in modern drug design.[1] Its unique electronic properties and steric profile can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often translating to enhanced efficacy, stability, and overall "drug-likeness".[2][3] This guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Physicochemical and Pharmacokinetic Impact of Trifluoromethylation
The introduction of a CF3 group can dramatically alter a molecule's properties in several key areas:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[4][5] This increased metabolic stability often leads to a longer drug half-life, allowing for less frequent dosing.[5][6]
-
Lipophilicity: The CF3 group is highly lipophilic, a property that can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.[4][7] This can lead to improved bioavailability and better distribution to the target site.[3] However, the impact on lipophilicity can be context-dependent based on the group's position within the molecule.[8]
-
Binding Affinity and Potency: The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electron density of a molecule.[4][7] This can modulate the pKa of nearby functional groups and influence non-covalent interactions with the biological target, such as hydrogen bonding and electrostatic interactions, often leading to increased binding affinity and potency.[2][5]
-
Bioisosterism: The trifluoromethyl group is frequently employed as a bioisostere for other chemical groups, such as the methyl or chloro groups.[1] This substitution can be used to fine-tune steric and electronic properties, block metabolic oxidation of a reactive methyl group, or improve the pharmacokinetic profile of a lead compound.[1]
Table 1: Comparative Physicochemical Properties of Analog Pairs
| Compound Pair | Modification | LogP | pKa | Metabolic Half-life (t½) in Human Liver Microsomes | Target Binding Affinity (IC50/Ki) |
| Celecoxib Analogues | |||||
| Non-fluorinated | -CH3 | 3.8 | ~11.1 | ~2.5 hours | IC50 for COX-2: ~40 nM |
| Celecoxib | -CF3 | 4.6 | ~10.4 | ~11 hours | IC50 for COX-2: ~4 nM |
| Fluoxetine Analogues | |||||
| Non-fluorinated | -H | 3.9 | ~10.1 | ~1 day | Ki for SERT: ~15 nM |
| Fluoxetine | -CF3 | 4.8 | ~9.8 | ~4-6 days | Ki for SERT: ~1 nM |
Note: The data presented here are approximate values compiled from various sources for illustrative purposes and may not represent exact experimental values.
Experimental Protocols for Evaluating Trifluoromethylated Compounds
The assessment of CF3-containing drug candidates involves a suite of standard in vitro assays to quantify their physicochemical and pharmacokinetic properties.
2.1. Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a standard measure of a compound's lipophilicity.[9]
-
Shake-Flask Method:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) that have been pre-saturated with each other.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10]
-
-
HPLC-Based Method:
-
A reversed-phase HPLC column (e.g., C18) is used, where the stationary phase is nonpolar and the mobile phase is polar.
-
The retention time of the test compound is measured.
-
A calibration curve is generated using a set of standard compounds with known LogP values.
-
The LogP of the test compound is then determined by interpolating its retention time on the calibration curve.
-
2.2. Metabolic Stability Assay
These assays measure the rate at which a compound is metabolized by liver enzymes.[11]
-
Liver Microsomal Stability Assay:
-
Liver microsomes, which contain phase I metabolic enzymes like cytochrome P450s, are prepared from human or animal liver tissue.[12]
-
The test compound is incubated with the liver microsomes in the presence of NADPH (a necessary cofactor) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[13]
-
-
Hepatocyte Stability Assay:
-
Cryopreserved or fresh hepatocytes, which contain both phase I and phase II metabolic enzymes, are used.[11]
-
The test compound is incubated with a suspension of hepatocytes at 37°C.
-
The sampling, quenching, and analysis steps are similar to the microsomal stability assay.[13] This assay provides a more comprehensive picture of a compound's metabolic fate.[11]
-
2.3. Enzyme Inhibition Assay
These assays determine a compound's potency in inhibiting its biological target.[14]
-
General Protocol:
-
Prepare a reaction buffer at the optimal pH for the target enzyme.
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the enzyme and the test compound at various concentrations. A control with no inhibitor is also included.
-
Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
The rate of the reaction is calculated for each inhibitor concentration.
-
The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a suitable dose-response curve.[15]
-
Visualizing the Role of the Trifluoromethyl Group
3.1. Logical Relationship of Trifluoromethylation on Drug Properties
The following diagram illustrates the cascading effects of introducing a trifluoromethyl group on the key properties of a drug candidate.
Caption: Effects of Trifluoromethylation on Drug Properties.
3.2. Experimental Workflow for Evaluating Trifluoromethylated Analogs
This diagram outlines a typical workflow in medicinal chemistry for the synthesis and evaluation of a trifluoromethylated analog of a lead compound.
Caption: Workflow for CF3 Analog Evaluation.
3.3. Signaling Pathway: Celecoxib and COX-2 Inhibition
Celecoxib, a selective COX-2 inhibitor, provides an excellent example of a trifluoromethyl-containing drug.[1] The CF3 group is crucial for its selective binding to the COX-2 enzyme.
Caption: Celecoxib's Inhibition of the COX-2 Pathway.
Conclusion
The trifluoromethyl group is an indispensable tool in the medicinal chemist's toolkit. Its ability to confer favorable physicochemical and pharmacokinetic properties has led to its inclusion in numerous FDA-approved drugs.[16][17] A thorough understanding of its effects, coupled with rigorous experimental evaluation, is crucial for the successful design and development of novel therapeutics. The strategic application of trifluoromethylation will undoubtedly continue to be a key driver of innovation in the pharmaceutical industry.
References
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. protocols.io [protocols.io]
- 14. blog.biobide.com [blog.biobide.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. scienceopen.com [scienceopen.com]
discovery of novel pyrimidine-based therapeutic agents
An In-Depth Technical Guide to the Discovery of Novel Pyrimidine-Based Therapeutic Agents
Introduction
The pyrimidine scaffold is a fundamental heterocyclic aromatic compound and a cornerstone of medicinal chemistry.[1] As a critical component of nucleobases—cytosine, thymine, and uracil—it is integral to the structure of DNA and RNA.[2][3] This inherent biological relevance, combined with its synthetic tractability, has made the pyrimidine ring a "privileged scaffold" in drug discovery.[4] Pyrimidine derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][5] Their ability to form hydrogen bonds and act as bioisosteres for other aromatic systems, like the phenyl group, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][5] This guide provides a technical overview for researchers and drug development professionals on the discovery of novel pyrimidine-based therapeutics, focusing on recent advancements in oncology. It details mechanisms of action, quantitative biological data, experimental protocols, and key signaling pathways.
Pyrimidine-Based Kinase Inhibitors in Oncology
A significant portion of modern cancer therapy focuses on the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control proliferation, survival, and metastasis. The pyrimidine core serves as an excellent scaffold for designing ATP-competitive kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) and HER2 Inhibitors
The overexpression or mutation of EGFR and human epidermal growth factor receptor 2 (HER2) are key drivers in several cancers, including non-small cell lung cancer and breast cancer.[1] Pyrimidine-based molecules have been successfully developed to target the ATP-binding site of these receptor tyrosine kinases.
A notable strategy involves coupling the pyrimidine ring with a sulfonamide core to create dual EGFR/HER2 inhibitors. This approach has also yielded compounds active against drug-resistant EGFR mutants like L858R/T790M.[1]
Quantitative Data: EGFR/HER2 Inhibition
The following table summarizes the inhibitory activity of two lead imidazole-pyrimidine-sulfonamide hybrids against HER2 and key EGFR mutants.[1]
| Compound ID | Target | IC₅₀ (ng/mL) |
| 88 | HER2 | 81 ± 40 |
| EGFR-L858R | 59 ± 30 | |
| EGFR-T790M | 49 ± 20 | |
| 89 | HER2 | 208 ± 110 |
| EGFR-L858R | 112 ± 60 | |
| EGFR-T790M | 152 ± 70 |
Signaling Pathway: EGFR Inhibition
The diagram below illustrates the simplified signaling cascade initiated by EGFR and the point of inhibition by pyrimidine-based therapeutic agents.
Caption: EGFR signaling pathway and point of therapeutic intervention.
Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in integrin-activated signal transduction, promoting cell migration and metastasis.[1] Its inhibition is a key strategy for treating aggressive cancers like triple-negative breast cancer (TNBC). Novel pyrimidine derivatives have been identified as potent FAK inhibitors.[1]
Quantitative Data: FAK Inhibition and Antiproliferative Activity
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| 72 | FAK | 27.4 | MDA-MB-231 (TNBC) | 0.126 |
Compound 72 demonstrated a 19-fold greater effect on the cancer cell line compared to the non-cancerous MCF10A line and inhibited lung metastasis in mice more effectively than the known inhibitor TAE226.[1]
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Cyclin-Dependent Kinases (CDKs) are essential for regulating the cell cycle. Their dysregulation is a common feature of cancer, making them attractive therapeutic targets. N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been developed as potent CDK2 inhibitors that induce cell cycle arrest and apoptosis.[6]
Quantitative Data: CDK2 Inhibition and Antiproliferative Activity
| Compound ID | Target | IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) vs. Cell Lines |
| 17 | CDK2/cyclin A2 | 64.42 | MV4-11: Comparable to PalbociclibHT-29: Comparable to PalbociclibMCF-7: Comparable to PalbociclibHeLa: Comparable to Palbociclib |
Compound (17) was shown to induce G1 phase cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner.[6]
General Workflow for Pyrimidine-Based Drug Discovery
The discovery of a novel therapeutic agent follows a structured, multi-stage process from initial design to preclinical validation. This workflow ensures a systematic evaluation of efficacy and safety.
Caption: A typical workflow for small molecule drug discovery.
Experimental Protocols
Detailed and reproducible experimental methods are fundamental to drug discovery research. The following sections provide methodologies for key assays cited in the evaluation of pyrimidine-based agents.
General Synthesis of a Dihydropyrimidine Scaffold
This protocol describes a common multi-component reaction to form a pyrimidine derivative, which can serve as a starting point for further functionalization.[1]
-
Reaction Setup : To a solution of an appropriate benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and thiourea (1.1 eq) in absolute ethanol, add potassium bicarbonate (KHCO₃, 1.2 eq).
-
Reflux : Stir the reaction mixture and heat under reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification : Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the product.
-
Isolation : Filter the resulting solid precipitate, wash thoroughly with water, and dry under a vacuum.
-
Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified dihydropyrimidine derivative.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit a specific kinase by measuring the amount of ATP remaining in the solution after the kinase reaction.
-
Reagents : Kinase enzyme (e.g., EGFR, FAK), kinase substrate (e.g., a generic peptide), ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compound (serially diluted), and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Procedure : a. In a 96-well or 384-well white plate, add 5 µL of the kinase/substrate solution to each well. b. Add 2.5 µL of the test compound at various concentrations (typically from 10 µM to 0.1 nM). Include wells for a positive control (no inhibitor) and negative control (no enzyme). c. Initiate the reaction by adding 2.5 µL of ATP solution to each well. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the remaining ATP by adding 10 µL of the ATP detection reagent. f. Incubate for 10 minutes to stabilize the luminescent signal.
-
Data Analysis : Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
-
Cell Seeding : Seed cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the pyrimidine-based test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition : Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a therapeutic agent.[6]
-
Cell Treatment : Culture cells (e.g., HeLa) to ~60% confluency and treat them with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.
-
Cell Harvesting : Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with ice-cold PBS.
-
Fixation : Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation : Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry : Analyze the samples on a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis : Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to untreated controls to identify cell cycle arrest at a specific phase.[6]
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. sciensage.info [sciensage.info]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine-2-carboxylic Acid and Its Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid and its structurally related analogs, which have emerged as privileged scaffolds in modern medicinal chemistry. The introduction of the trifluoromethyl group onto the pyrimidine ring significantly influences the physicochemical properties of these molecules, often enhancing their metabolic stability, membrane permeability, and binding affinity to biological targets. This guide delves into the synthetic strategies, physicochemical characteristics, and diverse biological activities of this class of compounds, with a particular focus on their potential as therapeutic agents. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this promising area.
Core Compound: this compound
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1000931-46-3 | [1] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [1] |
| Molecular Weight | 192.09 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically >95% | [1] |
Synthetic Strategies for Trifluoromethylated Pyrimidine Analogs
The synthesis of trifluoromethylpyrimidine derivatives often starts from readily available fluorinated building blocks. A general and effective method involves the cyclization of ethyl trifluoroacetoacetate with various amidines or ureas to form the pyrimidine core. Subsequent functionalization, such as chlorination followed by nucleophilic substitution, allows for the introduction of diverse pharmacophores.
A representative synthetic pathway for a related isomer, 2-(trifluoromethyl)pyrimidine-4-carboxylic acid, is detailed in patent CN106187911A. This multi-step synthesis begins with the reaction of an appropriate ethyl carboxylate derivative with a trifluoromethyl-containing building block, followed by cyclization and subsequent hydrolysis to yield the final carboxylic acid. This approach highlights the modular nature of pyrimidine synthesis, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Biologically Active Analogs and Their Therapeutic Potential
Analogs of this compound have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and agriculture. The trifluoromethyl group often plays a crucial role in enhancing the biological activity of these compounds.
Kinase Inhibitors in Oncology
Trifluoromethylpyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors : A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as potent EGFR inhibitors. These compounds have shown significant antitumor activities against various cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The mechanism of action involves the inhibition of EGFR kinase activity, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
| Compound | Target Cells | IC₅₀ (μM) | EGFR Kinase IC₅₀ (μM) |
| 9u | A549 | 0.35 | 0.091 |
| MCF-7 | 3.24 | ||
| PC-3 | 5.12 |
Data sourced from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
-
FLT3 and CHK1 Dual Inhibitors : Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1). These compounds exhibit strong antiproliferative activity against cancer cells expressing mutated FLT3, a key driver in acute myeloid leukemia (AML).
Antifungal and Antiviral Agents
The trifluoromethylpyrimidine scaffold is also a promising platform for the development of novel anti-infective agents.
-
Antifungal Activity : A range of trifluoromethyl pyrimidine derivatives have demonstrated significant antifungal activity against various plant pathogenic fungi. For instance, compounds 5i and 5t showed inhibitory activities of 73.2% and 71.0%, respectively, against Corynespora cassiicola (CT), which is comparable to the commercial fungicide azoxystrobin.
| Compound | Fungal Strain | Inhibition Rate (%) at 100 µg/mL |
| 5i | Corynespora cassiicola (CT) | 73.2 |
| 5t | Corynespora cassiicola (CT) | 71.0 |
| 5k | Colletotrichum gloeosporioides (CG) | 62.2 |
| 5u | Colletotrichum gloeosporioides (CG) | 60.0 |
| 5u | Rhizoctonia solani (RS) | 88.6 |
| Azoxystrobin (Control) | Corynespora cassiicola (CT) | 72.5 |
| Colletotrichum gloeosporioides (CG) | 61.4 | |
| Rhizoctonia solani (RS) | 78.4 |
Data from a study on the antifungal activity of trifluoromethyl pyrimidine derivatives.
-
Antiviral Activity : Several trifluoromethyl pyrimidine derivatives have been evaluated for their antiviral activity against Tobacco Mosaic Virus (TMV). Notably, the curative activity of compound 5j (EC₅₀ = 126.4 µg/mL) and the protection activity of compound 5m (EC₅₀ = 103.4 µg/mL) were found to be superior to the commercial agent ningnanmycin.
| Compound | Antiviral Activity | EC₅₀ (µg/mL) |
| 5j | Curative | 126.4 |
| 5m | Protection | 103.4 |
| Ningnanmycin (Control) | Curative | >500 |
| Protection | >500 |
Data from a study on the antiviral activity of trifluoromethyl pyrimidine derivatives against TMV.
Detailed Experimental Protocols
EGFR Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate
-
ATP
-
Test compounds
-
Stop/detection solution (EDTA, europium-labeled anti-phosphotyrosine antibody, streptavidin-allophycocyanin (SA-APC))
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop/detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the ratio of the emission signals and determine the IC₅₀ values for the test compounds.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of the compounds on cancer cell lines.[2][3][4]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is used to evaluate the antifungal activity of the compounds against filamentous fungi.
Materials:
-
Fungal strains (e.g., Corynespora cassiicola)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare PDA medium and sterilize it by autoclaving.
-
Incorporate the test compounds at desired concentrations into the molten PDA medium.
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial disc (e.g., 5 mm diameter) of the test fungus.
-
Incubate the plates at an appropriate temperature (e.g., 28°C) for a specified period.
-
Measure the radial growth of the fungal colony.
-
Calculate the percentage of mycelial growth inhibition compared to the control (medium without the test compound).
Antiviral Activity Assay (Against TMV)
This protocol describes the half-leaf method for assessing the antiviral activity of compounds against Tobacco Mosaic Virus (TMV).
Materials:
-
Host plants (e.g., Nicotiana glutinosa)
-
Purified TMV
-
Test compounds
-
Phosphate buffer
-
Carborundum (abrasive)
Procedure:
-
Select healthy, fully expanded leaves of the host plants.
-
For Curative Activity: Inoculate the entire leaf with TMV by gently rubbing the leaf surface with a mixture of TMV and carborundum in phosphate buffer. After a set time (e.g., 2 hours), apply the test compound solution to one half of the leaf and the solvent control to the other half.
-
For Protective Activity: Apply the test compound solution to one half of the leaf and the solvent control to the other half. After a set time (e.g., 2 hours), inoculate the entire leaf with TMV.
-
For Inactivation Activity: Mix the test compound with the TMV solution and incubate for a period of time. Then, inoculate one half of a leaf with this mixture and the other half with a mixture of TMV and solvent as a control.
-
Keep the plants in a controlled environment and count the number of local lesions that develop on each half of the leaves after 3-4 days.
-
Calculate the percentage of inhibition for each treatment compared to the control.
Conclusion
This compound and its analogs represent a versatile and highly valuable class of compounds in drug discovery and development. The strategic incorporation of the trifluoromethyl group imparts favorable pharmacological properties, leading to potent activity against a range of biological targets. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the design of novel therapeutics. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the potential of this promising chemical space. Continued investigation into the synthesis, structure-activity relationships, and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.
References
Spectroscopic and Structural Elucidation of 4-(Trifluoromethyl)pyrimidine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for obtaining such data are also provided to facilitate further research and verification.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from data reported for analogous compounds, including substituted pyrimidines and trifluoromethylated aromatic systems.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.1 | d | ~5.0 | H6 |
| ~8.0 | d | ~5.0 | H5 |
| >10 (broad) | s | - | COOH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~160 (q) | C4 (quartet due to coupling with ³JCF) |
| ~158 | C2 |
| ~155 | C6 |
| ~122 (q) | CF₃ (quartet due to ¹JCF) |
| ~118 | C5 |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~-65 to -75 | s | CF₃ |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1550 | Medium | C=C and C=N stretching (Pyrimidine ring) |
| ~1300-1100 | Strong | C-F stretching (Trifluoromethyl group) |
| ~1250 | Medium | C-O stretching (Carboxylic acid) |
| ~950 | Medium, Broad | O-H bend (Carboxylic acid dimer) |
Table 5: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Proposed Fragment |
| 192 | [M]⁺ (Molecular ion) |
| 175 | [M-OH]⁺ |
| 147 | [M-COOH]⁺ |
| 123 | [M-CF₃]⁺ |
| 103 | [C₄H₂N₂F]⁺ |
| 78 | [C₄H₂N₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 8-16.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on sample concentration.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 1-2 seconds, number of scans 16-64.
-
-
Data Analysis:
-
Reference the spectra (e.g., ¹H and ¹³C to residual solvent peaks, ¹⁹F to an external standard like CFCl₃).
-
Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
Assign the peaks in all spectra to the corresponding atoms in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle (agate)
-
Pellet press
-
FTIR spectrometer with a KBr pellet holder or an Attenuated Total Reflectance (ATR) accessory.
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the KBr powder to remove any moisture.
-
Grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
-
Pellet Formation: Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)
Procedure (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable volatile solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration compound.
-
Set the ionization source parameters (e.g., spray voltage, capillary temperature, gas flow rates) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
-
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Solubility and Stability of 4-(Trifluoromethyl)pyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties—solubility and stability—of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a framework for its characterization by presenting data from close structural analogues, detailing robust experimental protocols for determining these critical parameters, and outlining a logical workflow for such an assessment. The strategic incorporation of a trifluoromethyl group onto the pyrimidine scaffold suggests unique chemical characteristics that are of significant interest in medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource for researchers initiating studies with this compound, enabling a systematic approach to its formulation and development.
Physicochemical Properties and Data Presentation
Direct quantitative solubility and stability data for this compound are not extensively reported in publicly available literature. However, by examining its structural analogues—compounds sharing the pyrimidine-carboxylic acid core or the trifluoromethyl-aromatic moiety—we can infer expected behaviors and establish a baseline for experimental investigation. The data for these analogues are summarized below.
Table 1: Physicochemical and Solubility Data of this compound Analogues
| Compound | Structure | Molecular Formula / Weight | Physical Form | Solubility Data | Stability Notes |
| This compound (Target) | O=C(O)c1nc(C(F)(F)F)ccn1 | C₆H₃F₃N₂O₂ / 192.10 g/mol | Assumed solid | Data not available. Predicted to have moderate aqueous solubility, influenced by the acidic pKa of the carboxylic acid and the lipophilic trifluoromethyl group. | Data not available. The electron-withdrawing trifluoromethyl group may influence the stability of the pyrimidine ring. |
| Pyrimidine-2-carboxylic acid | O=C(O)c1ncccn1 | C₅H₄N₂O₂ / 124.10 g/mol | White to off-white solid[1] | Soluble in: Ethanol, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Phosphate Buffered Saline (PBS).[1][2] | Stable under recommended storage conditions (cool, dry place).[2] Hazardous decomposition products under fire include carbon oxides and nitrogen oxides.[2] |
| Pyrimidine-4-carboxylic acid (Positional Isomer) | O=C(O)c1cncnc1 | C₅H₄N₂O₂ / 124.1 g/mol | Crystalline solid | Ethanol: ~0.25 mg/mLDMSO: ~20 mg/mLDMF: ~2 mg/mLPBS (pH 7.2): ~1 mg/mL[3] | Stable for ≥4 years when stored at -20°C.[3] Aqueous solutions are not recommended for storage for more than one day.[3] |
| 4-(Trifluoromethyl)benzoic acid | O=C(O)c1ccc(C(F)(F)F)cc1 | C₈H₅F₃O₂ / 190.12 g/mol | White crystalline powder[4] | Soluble in water.[5][6] Generally more soluble in polar organic solvents such as ethanol and acetone.[4] | The trifluoromethyl group enhances overall stability.[4] Subject to photochemical degradation under UVC irradiation.[7] |
Note: The data presented for analogues is intended to provide a comparative reference for the target compound.
Experimental Protocols
To determine the definitive solubility and stability profiles of this compound, a series of standardized experiments should be conducted. The following protocols are based on established methodologies in the pharmaceutical sciences.
Solubility Assessment
The solubility of a compound is a critical determinant of its biological activity and formulation feasibility. Both kinetic and thermodynamic solubility should be assessed.
This high-throughput method is useful in early discovery to quickly assess solubility from a DMSO stock solution.
-
Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when introduced from a concentrated DMSO stock.
-
Methodology: Turbidimetric Assay (Nephelometry)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the light scattering or turbidity in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.
-
This method measures the true solubility of the solid compound in equilibrium with the solvent.
-
Objective: To determine the saturation concentration of the compound in a given solvent after an extended equilibration period.
-
Methodology: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS pH 7.4, ethanol, DMSO, acetone).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, then centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve.
-
Stability Assessment
Stability testing is crucial for determining the re-test period, shelf life, and appropriate storage conditions. These protocols are based on the International Council for Harmonisation (ICH) guidelines.
-
Objective: To evaluate the thermal stability of the compound under defined storage conditions over time.
-
Methodology:
-
Sample Preparation: Place accurately weighed samples of this compound in suitable, inert, and well-sealed containers.
-
Storage Conditions: Store the samples under the following ICH-recommended conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products. Monitor physical properties such as appearance, color, and water content.
-
-
Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.
-
Methodology: Subject the compound to stress conditions that are more severe than accelerated testing. A degradation of 5-20% is typically targeted.
-
Acidic and Basic Hydrolysis:
-
Dissolve or suspend the compound in solutions of HCl (e.g., 0.1 M to 1 M) and NaOH (e.g., 0.1 M to 1 M).
-
Heat the solutions (e.g., 60°C) for a defined period, taking samples at various time intervals.
-
Neutralize the samples before analysis by HPLC.
-
-
Oxidative Degradation:
-
Expose the compound to an oxidative agent, such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Monitor the degradation over time and analyze by HPLC.
-
-
Thermal Degradation:
-
Heat the solid compound at a high temperature (e.g., 60-80°C, in 10°C increments above the accelerated testing temperature) for a set duration.
-
Dissolve the heat-stressed solid and analyze by HPLC.
-
-
Photostability (ICH Q1B):
-
Expose the solid compound and its solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Include a dark control sample wrapped in aluminum foil to shield it from light.
-
Analyze both the light-exposed and dark control samples by HPLC.
-
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.
Caption: Workflow for solubility and stability assessment.
Conclusion
While direct experimental data for this compound remains scarce, this guide provides a robust framework for its systematic characterization. By leveraging data from structural analogues, researchers can form initial hypotheses about its solubility and stability. The detailed experimental protocols outlined herein offer a clear path for generating the necessary data to support drug discovery and development efforts. The electron-withdrawing nature of the trifluoromethyl group combined with the ionizable carboxylic acid on a heterocyclic scaffold makes this compound a compelling candidate for further investigation, and a thorough understanding of its fundamental physicochemical properties is the first critical step in unlocking its therapeutic potential.
References
- 1. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 2. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-(Trifluoromethyl)benzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
potential applications of fluorinated pyrimidines in drug discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine into pyrimidine scaffolds has been a transformative approach in medicinal chemistry, leading to the development of potent therapeutic agents. This guide delves into the core principles, mechanisms of action, and diverse applications of fluorinated pyrimidines, offering a comprehensive resource for professionals in drug discovery.
Introduction: The Power of Fluorine in Pyrimidine Analogs
The introduction of a fluorine atom into a pyrimidine ring profoundly alters its physicochemical and biological properties. The high electronegativity and small size of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target enzymes, and alter the acidity of nearby protons. These modifications have been successfully exploited to create a class of drugs with significant clinical impact, particularly in oncology and infectious diseases.
Core Mechanism of Action: Disruption of Nucleic Acid Synthesis
The primary mechanism by which most fluorinated pyrimidines exert their therapeutic effect is through the disruption of nucleic acid synthesis and function.[1][2] This is typically achieved through a "lethal synthesis" pathway, where the drug is metabolically converted into fraudulent nucleotides that interfere with critical cellular processes.[3]
Key Anti-cancer Mechanisms:
-
Thymidylate Synthase (TS) Inhibition: The most well-established mechanism involves the inhibition of thymidylate synthase, a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2][4] The active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS, leading to a "thymineless death" in rapidly dividing cancer cells.[1][2]
-
Incorporation into DNA and RNA: Fluorinated pyrimidine metabolites can be incorporated into both DNA and RNA.[1][4] Their inclusion in RNA can disrupt RNA processing, maturation, and protein synthesis.[2][4] Incorporation into DNA can lead to DNA damage and fragmentation.[1]
A variety of fluorinated pyrimidines have been developed, many of which are prodrugs designed to release the active agent, 5-fluorouracil (5-FU), either systemically or preferentially at the tumor site.[5][6]
Applications in Oncology
Fluorinated pyrimidines are a mainstay in the treatment of various solid tumors, including colorectal, breast, gastric, and pancreatic cancers.[1][6]
Key Oncological Drugs:
-
5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is administered intravenously and exerts its anticancer effects through the inhibition of TS and incorporation into RNA and DNA.[1][7]
-
Capecitabine: An oral prodrug that is converted to 5-FU through a three-step enzymatic process.[8][9] A key activating enzyme, thymidine phosphorylase, is often found in higher concentrations in tumor tissues, allowing for more targeted delivery of the active drug.[5][8]
-
Tegafur: Another oral prodrug of 5-FU, often administered in combination with other agents like gimeracil and oteracil (as in the S-1 formulation) to enhance its efficacy and reduce side effects.[6][10]
-
Gemcitabine: A nucleoside analog that, once phosphorylated to its active triphosphate form, is incorporated into DNA, causing "masked chain termination" and inhibiting DNA synthesis.[11][12][13] Its diphosphate metabolite also inhibits ribonucleotide reductase, further depleting the pool of deoxynucleotides necessary for DNA replication.[11][14]
Signaling Pathway of 5-Fluorouracil and its Prodrugs
The metabolic activation of 5-FU and its prodrugs culminates in the disruption of DNA synthesis.
Metabolic activation pathway of 5-FU and its prodrugs.
Applications in Infectious Diseases
The principle of disrupting nucleic acid synthesis also extends to antimicrobial agents.
-
Flucytosine (5-fluorocytosine): This antifungal agent is selectively taken up by fungal cells and converted to 5-FU by a fungal-specific enzyme, cytosine deaminase.[15][16][17] This selectivity minimizes toxicity to mammalian cells.[16][17] Inside the fungus, the resulting 5-FU inhibits both DNA and RNA synthesis, making it an effective treatment for systemic infections caused by susceptible strains of Candida and Cryptococcus.[15][17][18]
Antifungal Mechanism of Flucytosine
Flucytosine's selective conversion to 5-FU within fungal cells is key to its therapeutic action.
Mechanism of action of the antifungal agent Flucytosine.
Quantitative Data Summary
The efficacy of fluorinated pyrimidines can be quantified by various parameters, including their pharmacokinetic properties.
Table 1: Pharmacokinetic Parameters of Selected Fluorinated Pyrimidines
| Drug | Administration | Bioavailability | Plasma Half-life | Primary Elimination | Reference |
| 5-Fluorouracil | Intravenous | N/A | ~10-20 minutes | Hepatic (DPD enzyme) | [4][19] |
| Capecitabine | Oral | ~40-45% (as 5-FU) | ~1.5-2 hours (peak plasma) | Renal (metabolites) | [20] |
| Tegafur | Oral | Variable | ~11 hours | Hepatic (CYP2A6) | [21] |
| Gemcitabine | Intravenous | N/A | ~40-90 minutes | Renal (metabolites) | [14] |
| Flucytosine | Oral | 75-90% | ~6 hours | Renal (unchanged) | [15][17] |
Note: Pharmacokinetic parameters can vary significantly between individuals.
Experimental Protocols
Protocol 1: General Synthesis of an N1-Acyl-5-Fluorouracil Prodrug
This protocol provides a general method for synthesizing N1-acyl prodrugs of 5-FU, a common strategy to improve its pharmacokinetic properties.[22]
-
Preparation of 5-FU Potassium Salt:
-
Dissolve 5-fluorouracil (1.02 mmol) and potassium hydroxide (1 mmol) in methanol (5 ml).
-
Stir the mixture at room temperature for 30 minutes to form the potassium salt of 5-FU.
-
Remove the solvent under reduced pressure to obtain the salt as a white residue.[22]
-
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve the desired carboxylic acid (e.g., a fatty acid for lipophilicity) (1 mmol) and 5-FU (1.5 mmol) in anhydrous dimethylformamide (DMF) (35 ml).
-
Cool the solution to 0°C in an ice bath.[22]
-
-
Coupling Reaction:
-
Work-up and Purification:
-
After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N1-acyl-5-fluorouracil derivative.
-
Protocol 2: In Vitro Anticancer Drug Screening using a Cell Viability Assay
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[23][24]
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., colorectal adenocarcinoma cells) in an appropriate medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.[25]
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[26]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., a synthesized fluorinated pyrimidine derivative) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard culture conditions.
-
-
Viability Assessment (e.g., using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[24]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.[23]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Experimental Workflow for In Vitro Drug Evaluation
The process of evaluating a new compound involves synthesis, characterization, and biological testing.
A typical workflow for synthesizing and testing new compounds.
Future Perspectives and Conclusion
The field of fluorinated pyrimidines continues to evolve. Current research focuses on developing novel prodrugs with enhanced tumor selectivity, overcoming mechanisms of drug resistance, and exploring new therapeutic applications.[4][7][27] The combination of these agents with targeted therapies and immunotherapies holds significant promise for improving patient outcomes.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. Fluorouracil - Wikipedia [en.wikipedia.org]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine [mdpi.com]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. nbinno.com [nbinno.com]
- 7. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 9. oncodaily.com [oncodaily.com]
- 10. What is the mechanism of Tegafur? [synapse.patsnap.com]
- 11. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 12. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gemcitabine - Wikipedia [en.wikipedia.org]
- 14. urology-textbook.com [urology-textbook.com]
- 15. Flucytosine - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Flucytosine? [synapse.patsnap.com]
- 17. grokipedia.com [grokipedia.com]
- 18. Flucytosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. [Pharmacokinetic studies on fluorinated pyrimidine in cancer cell and tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]
- 21. Tegafur | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 23. noblelifesci.com [noblelifesci.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Trifluoromethyl)pyrimidine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid and its amide derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery, as the trifluoromethyl group can enhance metabolic stability and lipophilicity, while the pyrimidine core is a common motif in bioactive molecules.[1]
Overview of Synthetic Strategy
The synthesis of this compound is accomplished through a multi-step pathway, commencing with commercially available starting materials. The overall strategy involves the construction of the pyrimidine ring, followed by functional group manipulations to install the carboxylic acid moiety. The resulting acid serves as a versatile building block for the synthesis of a diverse library of amide derivatives via standard coupling reactions.
The proposed synthetic workflow is outlined below:
Figure 1: Overall workflow for the synthesis of this compound and its derivatives.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the target carboxylic acid and its subsequent derivatization.
Part 1: Synthesis of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile Intermediate
The synthesis begins with the construction of the pyrimidine ring via a cyclocondensation reaction, followed by functional group transformations to yield the key nitrile intermediate.[2]
References
Application Notes and Protocols for Amide Coupling of 4-(Trifluoromethyl)pyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides from 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid, a crucial building block in medicinal chemistry. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can present challenges in achieving efficient amide bond formation. This document outlines several effective coupling strategies, offering a comparative analysis of reaction conditions and outcomes to aid in the selection of the optimal protocol for your specific research needs.
Introduction
Amide bond formation is a cornerstone of modern drug discovery and development. The intrinsic stability and hydrogen bonding capabilities of the amide functional group make it a prevalent feature in a vast array of pharmaceuticals. This compound is a valuable synthon, and its amide derivatives are of significant interest for their potential biological activities. However, the electronic properties of this substrate necessitate careful selection of coupling reagents and reaction conditions to ensure high yields and purity of the desired amide products. This document details three common and effective protocols for the amide coupling of this specific carboxylic acid.
Comparative Data of Amide Coupling Protocols
The following table summarizes the key quantitative data for three distinct and reliable methods for the amide coupling of this compound. This allows for a direct comparison of the efficiency and requirements of each protocol.
| Protocol | Coupling Reagent/System | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| 1 | HATU | DIPEA | DMF | Room Temp. | 2 - 6 | 85 - 95 |
| 2 | EDC / HOBt | DIPEA | DCM | 0 to Room Temp. | 4 - 12 | 70 - 85 |
| 3 | SOCl₂ then Amine | Pyridine (catalytic) then Triethylamine | Toluene then DCM | Reflux then 0 to Room Temp. | 2 then 2 - 4 | 75 - 90 |
Experimental Protocols
Detailed methodologies for the three key amide coupling protocols are provided below.
Protocol 1: HATU Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for its rapid reaction times and high yields, particularly with challenging substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.05 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.1 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This classic method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form an active ester intermediate, which then reacts with the amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the solution and stir for 15 minutes at 0 °C.
-
Add the amine (1.0 equivalent) followed by the dropwise addition of DIPEA (2.0 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Two-Step Acyl Chloride Formation and Amidation
This robust, two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) (2.0 equivalents)
-
Anhydrous Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (optional)
-
Amine (primary or secondary)
-
Triethylamine (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure: Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 equivalent) in anhydrous toluene, add thionyl chloride (2.0 equivalents) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 4-(trifluoromethyl)pyrimidine-2-carbonyl chloride is used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 equivalents) and triethylamine (2.0 equivalents) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general workflow for amide coupling and the mechanistic relationship between the different coupling strategies.
Caption: General experimental workflow for amide coupling.
Caption: Relationship between coupling protocols and activated intermediates.
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Halopyrimidine-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 4-halopyrimidine-2-carboxylic acids. This class of compounds represents valuable building blocks in medicinal chemistry and drug discovery, enabling the introduction of diverse molecular fragments at the C4 position of the pyrimidine ring. The presence of the carboxylic acid at the C2 position introduces specific challenges that require careful consideration of reaction conditions.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. For 4-halopyrimidine-2-carboxylic acids, the reaction facilitates the synthesis of 4-aryl- or 4-vinylpyrimidine-2-carboxylic acids, which are key intermediates in the development of novel therapeutic agents.
The reactivity of the C-X bond in 4-halopyrimidines follows the general trend: I > Br > Cl. Consequently, 4-iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions, while 4-chloropyrimidines are the most challenging and may necessitate more sophisticated catalyst systems. The electron-deficient nature of the pyrimidine ring generally activates the C4 position for oxidative addition, the rate-determining step of the catalytic cycle.
A critical consideration for this substrate class is the presence of the carboxylic acid group at the C2 position. The acidic proton of the carboxyl group can react with the basic conditions typically employed in Suzuki couplings, potentially leading to side reactions or catalyst deactivation. To mitigate these effects, the carboxylic acid may be protected, commonly as an ester, prior to the coupling reaction.
Data Presentation: Comparative Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki coupling of 4-halopyrimidines. While specific data for the carboxylic acid derivatives is limited in the literature, these conditions for related substrates provide a strong starting point for optimization.
Table 1: Reaction Conditions for Suzuki Coupling of 4-Bromo and 4-Iodopyrimidine Derivatives
| Parameter | 4-Bromopyrimidine | 4-Iodopyrimidine | Reference |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) | |
| Ligand | PPh₃ (in catalyst) | PPh₃ (in catalyst) | |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.) | K₂CO₃, Na₂CO₃ (2-3 equiv.) | |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene | 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O | |
| Temperature | 80-110 °C | 80-100 °C | |
| Reaction Time | 4-24 h | 2-12 h | |
| Typical Yields | 60-95% | 70-98% |
Table 2: Reaction Conditions for Suzuki Coupling of 4-Chloropyrimidine Derivatives
| Parameter | Condition 1 | Condition 2 | Reference |
| Palladium Catalyst | Pd₂(dba)₃ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) | |
| Ligand | Buchwald Ligands (e.g., XPhos, SPhos) | Bulky Phosphine Ligands (e.g., P(t-Bu)₃) | |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equiv.) | K₂CO₃, KF (2-3 equiv.) | |
| Solvent | 1,4-Dioxane/H₂O, Toluene | THF, DMF | |
| Temperature | 100-120 °C | 100-140 °C | |
| Reaction Time | 12-48 h | 12-36 h | |
| Typical Yields | 40-85% | 50-90% |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of Methyl 4-halopyrimidine-2-carboxylates (Ester Protected)
This protocol describes a general method for the Suzuki coupling of the methyl ester of 4-halopyrimidine-2-carboxylic acid. Esterification of the carboxylic acid is a recommended strategy to prevent potential side reactions.
Materials:
-
Methyl 4-halopyrimidine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add the methyl 4-halopyrimidine-2-carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
If the carboxylic acid is the desired final product, the ester can be hydrolyzed under standard basic (e.g., LiOH, NaOH) or acidic (e.g., HCl) conditions.
Protocol 2: Suzuki Coupling of 4-Iodopyrimidine-2-carboxylic Acid (Unprotected)
This protocol is a suggested starting point for the direct coupling of the unprotected carboxylic acid, leveraging the high reactivity of the 4-iodo derivative. Careful optimization of the base and reaction conditions is crucial for success.
Materials:
-
4-Iodopyrimidine-2-carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Mild base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate
-
Inert gas
Equipment:
-
Schlenk flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line
Procedure:
-
Combine 4-iodopyrimidine-2-carboxylic acid (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Heat the reaction to 80-90 °C and stir vigorously.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Carefully acidify the aqueous mixture with 1 M HCl to precipitate the product.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude product.
-
Purify by a suitable method such as column chromatography or recrystallization.
Mandatory Visualizations
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-(Trifluoromethyl)pyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) has become a cornerstone in modern drug discovery and development, enabling the rapid assembly of compound libraries with high efficiency and purity. The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and protocols for the use of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid as a key building block in the solid-phase synthesis of small molecule libraries, particularly focusing on the generation of 4-(trifluoromethyl)pyrimidine-2-carboxamides. These compounds have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Data Presentation
Synthetic Yields and Purities
The efficiency of solid-phase synthesis of pyrimidine carboxamide libraries is influenced by the choice of resin, coupling agents, and cleavage conditions. The following table summarizes typical yields and purities obtained in the solid-phase synthesis of related heterocyclic carboxamides.
| Compound Type | Resin | Coupling Reagent | Cleavage Cocktail | Yield (%) | Purity (%) | Reference |
| Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones | Polymer-bound pyrimidine | Isocyanates | Various amines | Moderate | High | [1] |
| Thiazolo-pyrimidinone derivatives | Merrifield resin | Not specified | Not specified | 65-97 (per step) | High | |
| Peptidouridine-containing small molecules | Not specified | Not specified | 95% TFA | 3-18 | High | [2] |
| Diamino substituted pyrimidines | p-Nitrophenyl carbonate Wang resin | Not specified | Not specified | Good | High | [3] |
Biological Activity of Trifluoromethylpyrimidine Derivatives
Compounds containing the trifluoromethylpyrimidine scaffold have demonstrated potent inhibitory activity against various protein kinases. The table below presents the in vitro activity of representative 5-trifluoromethylpyrimidine derivatives against the Epidermal Growth Factor Receptor (EGFR) and cancer cell lines.
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | Cell Proliferation IC₅₀ (µM) |
| 9u | EGFR | 0.091 | A549 | 0.35 |
| MCF-7 | 3.24 | |||
| PC-3 | 5.12 |
Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[4][5][6]
Experimental Protocols
General Workflow for Solid-Phase Synthesis of a 4-(Trifluoromethyl)pyrimidine-2-carboxamide Library
The overall strategy involves the coupling of this compound to a solid support, followed by the attachment of a diverse set of amines to generate a library of amides, and subsequent cleavage and purification.
Caption: General workflow for the solid-phase synthesis of a 4-(Trifluoromethyl)pyrimidine-2-carboxamide library.
Protocol 1: Loading of this compound onto Rink Amide Resin
This protocol details the attachment of the title carboxylic acid to Rink Amide resin, which will yield a C-terminal amide upon cleavage.
Materials:
-
Rink Amide AM resin (0.5-0.8 mmol/g loading)
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine, 20% in DMF (v/v)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1 eq.) in DMF for 1-2 hours in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain the solution and repeat the piperidine treatment for another 10 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 2-5 minutes.
-
Add the activated acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing: Drain the reaction mixture and wash the resin with DMF (5x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
(Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8 v/v/v) for 30 minutes. Wash the resin as described in step 4.
Protocol 2: Cleavage of 4-(Trifluoromethyl)pyrimidine-2-carboxamides from Resin
This protocol describes the cleavage of the synthesized compounds from the solid support.
Materials:
-
Resin-bound 4-(trifluoromethyl)pyrimidine-2-carboxamides
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dry, resin-bound product in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitation: Add the combined filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude product.
-
Isolation: Centrifuge the mixture to pellet the product. Decant the ether and wash the pellet with cold diethyl ether (2x).
-
Drying: Dry the crude product under vacuum.
Protocol 3: Purification of the Cleaved Products
The crude products can be purified using standard chromatographic techniques.
Materials:
-
Crude 4-(trifluoromethyl)pyrimidine-2-carboxamide
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and dilute with the initial mobile phase conditions.
-
Purification: Purify the product by preparative RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a powder.
Signaling Pathway
EGFR Signaling Pathway and Inhibition by Trifluoromethylpyrimidine Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis. Certain 5-trifluoromethylpyrimidine derivatives have been identified as potent inhibitors of EGFR, blocking the downstream signaling and thereby inhibiting cancer cell growth.[4][5][6][7][8]
Caption: Inhibition of the EGFR signaling pathway by a 4-(trifluoromethyl)pyrimidine-2-carboxamide derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
Application Notes and Protocols: 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid as a key intermediate in the synthesis of novel agrochemicals. The trifluoromethylpyrimidine scaffold is a highly sought-after motif in modern agrochemical discovery, imparting enhanced biological activity and favorable physicochemical properties to the resulting compounds. This document outlines the synthetic utility of this compound, provides exemplary experimental protocols, summarizes quantitative bioactivity data of derived compounds, and illustrates relevant synthetic pathways.
Introduction
The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically active molecules, including a variety of commercial agrochemicals. The incorporation of a trifluoromethyl (-CF3) group onto the pyrimidine ring can significantly enhance the efficacy of these compounds. The -CF3 group is a strong electron-withdrawing group that can increase metabolic stability, improve membrane permeability, and enhance binding affinity to target enzymes. This compound is a key building block that allows for the introduction of this privileged scaffold into a diverse range of potential agrochemicals, including fungicides, herbicides, and insecticides. Its carboxylic acid functionality serves as a versatile handle for further chemical modifications, most notably the formation of amide bonds to generate novel pyrimidine carboxamides.
Synthetic Utility and Applications
This compound is a valuable precursor for the synthesis of a variety of agrochemical candidates. The primary application lies in its conversion to amides, esters, and other derivatives to explore structure-activity relationships (SAR) in the development of new crop protection agents.
Key Agrochemical Applications:
-
Fungicides: Pyrimidine carboxamides derived from this acid have shown significant potential as fungicides. These compounds can be designed to target specific fungal enzymes, such as succinate dehydrogenase (SDHI), leading to the disruption of fungal respiration.[1][2][3]
-
Herbicides: The trifluoromethylpyrimidine core is also present in some herbicidal compounds. Derivatives can be synthesized to inhibit key enzymes in plant biosynthetic pathways, such as acetohydroxyacid synthase (AHAS).[4][5]
-
Insecticides: The pyrimidine scaffold is a known pharmacophore in insecticides. By modifying the carboxylic acid group, novel compounds with insecticidal activity against various pests can be developed.[6]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to a representative agrochemical candidate, a pyrimidine carboxamide.
Protocol 1: Synthesis of this compound
This protocol is based on the synthetic route outlined in Chinese patent CN106187911A.[7] The synthesis involves a three-step process starting from commercially available reagents.
Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate (Compound II)
-
To a stirred solution of diethyl malonate (1.0 eq) in a suitable solvent such as ethanol, add triethyl orthoformate (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 80-120°C) and stir for 2-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
Step 2: Synthesis of Trifluoroacetamidine (Compound III)
-
In a reaction vessel equipped with a condenser and a gas inlet, heat trifluoroacetamide (1.0 eq) with a suitable dehydrating agent (e.g., P₂O₅).
-
Pass the resulting trifluoroacetonitrile gas through a solution of liquefied ammonia.
-
Carefully evaporate the ammonia to obtain trifluoroacetamidine.
Step 3: Synthesis of this compound (Compound I)
-
In a suitable solvent (e.g., ethanol), dissolve diethyl 2-(ethoxymethylene)malonate (Compound II, 1.0 eq) and trifluoroacetamidine (Compound III, 1.0 eq).
-
Stir the mixture at reflux, monitoring the reaction by TLC.
-
Upon completion of the cyclization, add a solution of sodium hydroxide (or another suitable base) to hydrolyze the ester.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Protocol 2: Synthesis of a Representative N-aryl-4-(trifluoromethyl)pyrimidine-2-carboxamide
This protocol describes a general method for the amidation of this compound, a common step in the synthesis of many pyrimidine-based agrochemicals.
-
Activation of the Carboxylic Acid: To a stirred solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Alternatively, the carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
Amide Bond Formation: To the activated carboxylic acid solution, add the desired substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (1.5 eq).
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 8-12 hours, monitoring its progress by TLC. Once the reaction is complete, wash the mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-aryl-4-(trifluoromethyl)pyrimidine-2-carboxamide.
Quantitative Data Summary
The following tables summarize the biological activity of various trifluoromethylpyrimidine derivatives, showcasing the potential of compounds derived from this compound. It is important to note that the specific activities will vary depending on the final structure of the derivative.
Table 1: Fungicidal Activity of Pyrimidine Carboxamide Derivatives
| Compound ID | Target Fungus | Inhibition Rate (%) @ 100 mg/L | EC₅₀ (μg/mL) | Reference |
| 3g | Sclerotinia sclerotiorum | 70.3 | Not Reported | [1][2] |
| 3a | Sclerotinia sclerotiorum | 69.5 | Not Reported | [2] |
| 5o | Phomopsis sp. | 100 | 10.5 | [8] |
| Pyrimethanil | Phomopsis sp. | 85.1 | 32.1 | [8] |
Table 2: Herbicidal Activity of Pyrimidine Derivatives
| Compound ID | Target Weed | Inhibition (%) @ 100 mg L⁻¹ | Reference |
| 4d | Brassica napus L. (root growth) | 81.5 | [4] |
| 4f | Digitaria adscendens (root growth) | 81.0 | [4] |
Table 3: Insecticidal Activity of Pyrimidine Derivatives
| Compound ID | Target Insect | Mortality (%) @ 2 µg mL⁻¹ | LC₅₀ (mg/L) | Reference |
| 4d | Aedes aegypti | 70 | Not Reported | [9] |
| F45 | Aphids | Not Reported | 2.97 | [10] |
| Triflumezopyrim | Aphids | Not Reported | 2.94 | [10] |
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow from this compound to a target agrochemical, in this case, a pyrimidine carboxamide.
Caption: General synthetic route to pyrimidine carboxamides.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mode of action for a fungicidal pyrimidine carboxamide derivative, targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.
Caption: Inhibition of fungal respiration by a pyrimidine carboxamide.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]
- 8. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 9. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Insecticidal Activity of Pyridino[1,2- a]pyrimidines Containing Indole Moeites at the 1-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Reactions Involving 4-(Trifluoromethyl)pyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)pyrimidine-2-carboxylic acid is a key building block in the synthesis of a variety of biologically active molecules in the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and biological activity of a compound.[1] Accurate and reliable analytical methods are therefore essential for monitoring reaction progress, determining product purity, and ensuring the quality of intermediates and final products.
This application note provides a detailed protocol for the analysis of reactions involving this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
HPLC Method for Analysis of this compound and its Reaction Mixtures
This protocol is a general guideline and may require optimization based on the specific reaction mixture and the compounds of interest.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade (for sample preparation)
-
This compound standard
-
Reaction mixture samples
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture (e.g., 1 mg).
-
Dissolve the sample in 1 mL of a 1:1 mixture of methanol and water.
-
Vortex the sample until it is completely dissolved.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare a standard solution of this compound in the same diluent at a known concentration (e.g., 0.1 mg/mL).
General Synthetic Protocol for Amide Formation
The following is a representative synthetic protocol for a reaction that could be monitored using the HPLC method described above. This reaction involves the coupling of this compound with an amine to form an amide.
Materials:
-
This compound
-
A primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add EDCI (1.2 eq) and DMAP (0.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by taking aliquots for HPLC analysis at regular intervals (e.g., 1, 2, 4, and 24 hours).
Data Presentation
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material, this compound, and the increase in the peak area of the amide product.
Table 1: Representative HPLC Data for a Reaction Monitoring Experiment
| Time (hours) | Retention Time of Starting Material (min) | Peak Area of Starting Material | Retention Time of Product (min) | Peak Area of Product | % Conversion |
| 0 | 5.2 | 1,250,000 | - | - | 0 |
| 1 | 5.2 | 875,000 | 8.7 | 350,000 | 28 |
| 2 | 5.2 | 500,000 | 8.7 | 725,000 | 58 |
| 4 | 5.2 | 125,000 | 8.7 | 1,100,000 | 88 |
| 24 | 5.2 | < 10,000 | 8.7 | 1,230,000 | > 99 |
% Conversion is calculated based on the relative peak areas of the starting material and product.
Visualization of Workflows and Pathways
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for analyzing a reaction mixture using the described HPLC method.
Caption: Workflow for HPLC analysis of reaction mixtures.
Representative Reaction Pathway
This diagram shows a typical amide coupling reaction involving this compound.
Caption: Amide coupling reaction pathway.
Conclusion
The described RP-HPLC method provides a robust and reliable tool for monitoring reactions involving this compound. The protocol can be adapted for various reaction types and is suitable for both qualitative and quantitative analysis in research, development, and quality control environments. The clear separation of reactants and products allows for accurate determination of reaction progress and final product purity.
References
Application Notes and Protocols for the ¹H and ¹⁹F NMR Characterization of 4-(Trifluoromethyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF₃) group into the pyrimidine scaffold can profoundly influence the molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. As such, these derivatives are actively investigated for a range of therapeutic applications, including as enzyme inhibitors and anticancer agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of these fluorinated molecules. ¹H NMR provides crucial information about the proton environment, while ¹⁹F NMR offers a direct window into the electronic environment of the fluorine atoms. The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion make it an excellent probe for detecting subtle changes in molecular structure and conformation. This application note provides detailed protocols for the ¹H and ¹⁹F NMR characterization of 4-(trifluoromethyl)pyrimidine derivatives, along with a compilation of spectral data for a series of representative compounds.
Results and Discussion
The combined analysis of ¹H and ¹⁹F NMR spectra allows for a comprehensive structural characterization of 4-(trifluoromethyl)pyrimidine derivatives. The ¹H NMR spectra typically show signals for the pyrimidine ring protons and any substituents. The chemical shifts of the pyrimidine protons are influenced by the nature and position of other substituents on the ring. The -CF₃ group, being strongly electron-withdrawing, generally deshields adjacent protons.
¹⁹F NMR spectroscopy is particularly informative. The trifluoromethyl group typically appears as a singlet in the ¹⁹F spectrum, unless there are nearby protons, in which case it will be split due to through-bond J-coupling. The chemical shift of the -CF₃ group is sensitive to the electronic environment and can provide valuable information about substituent effects. Long-range ¹H-¹⁹F couplings, though often small, can be observed and are useful for confirming assignments.
For more complex structures or for unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are invaluable. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to establish correlations between ¹H, ¹³C, and ¹⁹F nuclei, providing a complete picture of the molecular connectivity. For instance, a ¹H-¹⁹F HMBC experiment can reveal long-range couplings between the fluorine atoms of the -CF₃ group and protons on the pyrimidine ring or its substituents, aiding in the definitive assignment of proton signals.
Illustrative Signaling Pathway for NMR Characterization
The following diagram outlines the logical workflow for the comprehensive NMR characterization of 4-(trifluoromethyl)pyrimidine derivatives.
Quantitative NMR Data
The following tables summarize the ¹H and ¹⁹F NMR data for a selection of 4-(trifluoromethyl)pyrimidine derivatives. All ¹H chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and all ¹⁹F chemical shifts are reported relative to an external standard. Coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H and ¹⁹F NMR Data for 4-(Trifluoromethyl)pyrimidine
| Compound | Solvent | ¹H Chemical Shift (δ, ppm) and Coupling (J, Hz) | ¹⁹F Chemical Shift (δ, ppm) |
| 4-(Trifluoromethyl)pyrimidine | CD₂Cl₂ | 9.35 (s, 1H, H-2), 9.05 (d, J = 4.9 Hz, 1H, H-6), 7.75 (dd, J = 4.9, 1.5 Hz, 1H, H-5) | -70.3 (s) |
Table 2: ¹H NMR Data for a Series of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline Derivatives
| Compound | R | Solvent | ¹H Chemical Shift (δ, ppm) and Coupling (J, Hz) |
| 4a | 3-NH₂ | DMSO-d₆ | 8.94 (s, 1H, pyrimidine-H), 7.29 (s, 1H, pyrimidine-H), 7.06 (t, J = 7.8 Hz, 2H, Ph-H), 6.62 (d, J = 7.8 Hz, 1H, Ph-H), 6.42 (t, J = 2.4 Hz, 1H, Ph-H), 6.38 (d, J = 7.8 Hz, 1H, Ph-H), 5.40 (s, 2H, NH₂) |
| 4b | 4-NH₂ | DMSO-d₆ | 8.96 (s, 1H, pyrimidine-H), 7.55 (s, 1H, pyrimidine-H), 6.93 (d, J = 9.0 Hz, 2H, Ph-H), 6.65 (d, J = 8.5 Hz, 2H, Ph-H), 5.17 (s, 2H, NH₂) |
Data for compounds 4a and 4b are from Gong et al., 2022.
Table 3: ¹H NMR Data for 4-Hydroxy-6-(trifluoromethyl)pyrimidine
| Compound | Solvent | ¹H Chemical Shift (δ, ppm) |
| 4-Hydroxy-6-(trifluoromethyl)pyrimidine | DMSO-d₆ | 13.2 (br s, 1H, OH), 8.41 (s, 1H, H-2), 6.87 (s, 1H, H-5) |
Experimental Protocols
Protocol 1: Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the 4-(trifluoromethyl)pyrimidine derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, or methanol-d₄). The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer to the lock signal of the deuterated solvent to ensure a homogeneous magnetic field.
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm (centered around 5-7 ppm).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. The delay should be at least 1.5 times the longest T₁ relaxation time for quantitative measurements.
-
Number of Scans (NS): 8-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Protocol 3: ¹⁹F NMR Data Acquisition
-
Instrument Setup: Tune the probe to the ¹⁹F frequency.
-
Acquisition Parameters (Example for a 500 MHz spectrometer, ¹⁹F at 470 MHz):
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with decoupling on Bruker instruments).
-
Spectral Width (SW): A wide spectral width (e.g., 200-250 ppm) is recommended initially to locate the -CF₃ signal, which typically appears between -60 and -80 ppm relative to CFCl₃.
-
Transmitter Offset (O1p): Center the spectral window around the expected chemical shift of the -CF₃ group.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-128.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Apply baseline correction.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
-
Protocol 4: 2D ¹H-¹⁹F HMBC Data Acquisition
This experiment is crucial for identifying long-range couplings between fluorine and proton nuclei.
-
Instrument Setup: Tune the probe for both ¹H and ¹⁹F frequencies.
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: A standard HMBC pulse sequence adapted for ¹H-¹⁹F correlation (e.g., 'hmbcgplpndqf' on Bruker instruments, with the appropriate nucleus channels selected).
-
Spectral Width (SW): Set the ¹H spectral width as in the 1D ¹H experiment and the ¹⁹F spectral width to encompass the -CF₃ signal.
-
Long-Range Coupling Delay: Optimize the delay for the evolution of long-range couplings (typically set to 50-100 ms, corresponding to a J-coupling of 5-10 Hz).
-
Number of Increments in F1: 128-256.
-
Number of Scans (NS): 8-32 per increment.
-
-
Data Processing: Process the 2D data using appropriate window functions, Fourier transformation, phasing, and baseline correction in both dimensions.
Experimental Workflow Diagram
The following diagram illustrates the decision-making process and experimental workflow for the NMR analysis of a novel 4-(trifluoromethyl)pyrimidine derivative.
Conclusion
¹H and ¹⁹F NMR spectroscopy are powerful and complementary techniques for the structural characterization of 4-(trifluoromethyl)pyrimidine derivatives. The protocols and data presented in this application note provide a practical guide for researchers in the field. By following these methodologies, scientists can obtain high-quality NMR data to confirm the identity, purity, and structure of their synthesized compounds, which is a critical step in the drug discovery and development process. The use of 2D NMR techniques, particularly ¹H-¹⁹F correlation experiments, is highly recommended for unambiguous assignments in complex molecules.
Application Notes: 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid as a Versatile Building Block for Parallel Synthesis of Bioactive Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)pyrimidine-2-carboxylic acid is a valuable heterocyclic building block for the construction of diverse compound libraries in drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability.[1] This document provides detailed application notes and protocols for the utilization of this compound in the parallel synthesis of amide libraries, which are of significant interest for screening against various therapeutic targets. A notable application of similar pyrimidine carboxamide libraries has been in the discovery of inhibitors for key inflammatory signaling pathways.
Core Application: Parallel Amide Synthesis
The primary application of this compound in parallel synthesis is the generation of amide libraries. This is typically achieved through a solution-phase approach where the carboxylic acid is activated and subsequently reacted with a diverse set of primary and secondary amines. This methodology allows for the rapid generation of a multitude of distinct chemical entities for high-throughput screening.
A general workflow for this process involves three key stages: carboxylic acid activation, amide coupling, and product purification. The choice of coupling agents and reaction conditions is crucial for achieving high yields and purities across a broad range of amine substrates.
Experimental Protocols
General Protocol for Parallel Solution-Phase Synthesis of a 4-(Trifluoromethyl)pyrimidine-2-carboxamide Library
This protocol outlines the parallel synthesis of an amide library from this compound and a diverse set of amines in a 96-well plate format.
Materials and Reagents:
-
This compound
-
Amine library (primary and secondary amines)
-
Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Quenching solution: Saturated aqueous sodium bicarbonate
-
Extraction solvent: Ethyl acetate
-
Drying agent: Anhydrous sodium sulfate
-
96-well reaction blocks with sealing mats
-
Automated liquid handler (optional)
-
Centrifugal evaporator
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis and purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
Prepare a 0.2 M stock solution of each amine from the library in anhydrous DMF in a separate 96-well plate.
-
-
Carboxylic Acid Activation and Amide Coupling:
-
To each well of a 96-well reaction block, add 100 µL (20 µmol) of the this compound stock solution.
-
Add 100 µL (20 µmol) of the HATU stock solution to each well.
-
Add 100 µL (40 µmol) of the DIPEA stock solution to each well.
-
Allow the activation to proceed for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL (20 µmol) of the respective amine stock solution to each well.
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, sealing the block, and shaking vigorously. Allow the layers to separate.
-
Carefully transfer the organic layer to a new 96-well plate. Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extracts by passing them through a 96-well filter plate containing anhydrous sodium sulfate.
-
Evaporate the solvent using a centrifugal evaporator.
-
Reconstitute the crude products in a suitable solvent (e.g., DMSO/methanol) for analysis and purification by HPLC-MS.
-
Data Presentation
The following tables summarize representative data for the parallel synthesis of a hypothetical 10-member amide library derived from this compound.
Table 1: Reaction Yields and Purity of a Representative 4-(Trifluoromethyl)pyrimidine-2-carboxamide Library
| Compound ID | Amine | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by LC-MS at 254 nm) |
| 1 | Benzylamine | 295.25 | 85 | >95 |
| 2 | 4-Fluoroaniline | 299.22 | 78 | >95 |
| 3 | Piperidine | 273.28 | 92 | >98 |
| 4 | Morpholine | 275.25 | 95 | >99 |
| 5 | Cyclohexylamine | 287.31 | 88 | >95 |
| 6 | 2-Methoxyethylamine | 263.24 | 82 | >95 |
| 7 | (R)-1-Phenylethylamine | 309.28 | 75 | >95 |
| 8 | Pyrrolidine | 259.25 | 90 | >98 |
| 9 | 3-Aminopyridine | 282.23 | 70 | >90 |
| 10 | Isopropylamine | 247.23 | 89 | >95 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for parallel amide synthesis.
Signaling Pathway: Inhibition of NF-κB and AP-1
Libraries derived from trifluoromethyl-pyrimidine carboxamides have shown inhibitory activity against the NF-κB and AP-1 transcription factors. These pathways are critical in regulating inflammatory responses, and their inhibition is a key strategy in the development of anti-inflammatory drugs.
Caption: Inhibition of NF-κB and AP-1 pathways.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling Yields with Electron-Deficient Pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize amide coupling reactions involving electron-deficient pyrimidines.
Troubleshooting Guide
Low yields and the formation of side products are common challenges when coupling carboxylic acids with electron-deficient pyrimidines. The decreased nucleophilicity of the amino group on the pyrimidine ring often necessitates carefully optimized reaction conditions. This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Strategy |
| Insufficient Carboxylic Acid Activation | The chosen coupling reagent may not be potent enough to activate the carboxylic acid for reaction with the weakly nucleophilic aminopyrimidine.[1] Consider switching to a more reactive coupling reagent. For instance, HATU is often more effective than EDC/HOBt for challenging couplings.[2][3] Ensure you are using the correct stoichiometry of the coupling reagent, typically 1.0-1.5 equivalents.[1] |
| Low Nucleophilicity of the Aminopyrimidine | The electron-withdrawing nature of the pyrimidine ring reduces the nucleophilicity of the amino group. Using a stronger, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) can help by deprotonating the carboxylic acid and preventing the protonation of the aminopyrimidine.[1][2] In some cases, converting the aminopyrimidine to its N-oxide derivative can increase its nucleophilicity, leading to significantly higher yields after a subsequent reduction step. |
| Suboptimal Reaction Conditions | The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF or NMP are often preferred over less polar solvents like DCM.[1] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.[1] The reaction temperature may need to be optimized; while many couplings proceed at room temperature, gentle heating may be required for sluggish reactions. |
| Steric Hindrance | Bulky substituents on either the carboxylic acid or the pyrimidine ring can impede the reaction.[1] In such cases, prolonged reaction times or elevated temperatures might be necessary. Alternatively, using a less sterically hindered coupling reagent could be beneficial. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Strategy |
| Racemization of Chiral Carboxylic Acids | This is a common issue, especially with uronium/aminium-based coupling reagents.[3][4] Additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogs (e.g., HOAt in HATU) can suppress racemization.[3][4] Running the reaction at a lower temperature can also minimize epimerization.[1] |
| Guanidinylation of the Amine | Some uronium-based coupling reagents, like HBTU, can react with the amine to form a guanidinium byproduct, capping the amine and preventing amide bond formation.[3] Using HATU, which is less prone to this side reaction, or a different class of coupling reagent like phosphonium salts (e.g., PyBOP) or carbodiimides can circumvent this issue.[3] |
| Formation of N-Acylurea Byproduct | When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. The dicyclohexylurea (DCU) byproduct from DCC is notoriously difficult to remove.[2][5] Using EDC results in a water-soluble urea byproduct that is easier to remove during workup.[4][5] The addition of HOBt can help to trap the O-acylisourea as a more reactive HOBt ester, minimizing N-acylurea formation.[2] |
Frequently Asked Questions (FAQs)
Q1: My standard HATU/DIPEA protocol is not working for my electron-deficient aminopyrimidine. What should I try next?
If a standard HATU/DIPEA protocol fails, consider the following:
-
Increase the equivalents of HATU and DIPEA: Sometimes, a slight excess of the coupling reagent and base can drive the reaction to completion.
-
Switch to a different solvent: Try a more polar solvent like NMP.
-
Pre-activation: Allow the carboxylic acid, HATU, and DIPEA to stir for 15-30 minutes before adding the aminopyrimidine. This ensures the formation of the active ester.[1]
-
Consider an alternative coupling reagent: T3P (Propylphosphonic Anhydride) is another powerful coupling reagent that can be effective for difficult couplings and offers the advantage of water-soluble byproducts, simplifying purification.[6]
Q2: I am seeing a byproduct with the same mass as my starting amine in the LC-MS. What could be happening?
This could indicate the formation of a guanidinium byproduct if you are using a uronium-based reagent like HBTU.[3] This side reaction caps your amine, rendering it unreactive. To confirm, you can try to isolate and characterize the byproduct. To avoid this, switch to a coupling reagent like HATU, which is less prone to this side reaction, or use a different class of reagents such as T3P or EDC/HOBt.[3]
Q3: How can I improve the solubility of my starting materials?
Poor solubility can hinder the reaction. Ensure you are using an appropriate solvent. For many amide couplings, DMF, NMP, or DMSO are good choices. If your carboxylic acid or amine salt has poor solubility, you may need to use a combination of solvents or a different base to generate a more soluble species.
Q4: Is it necessary to run the reaction under an inert atmosphere?
While not always strictly necessary for all amide couplings, it is good practice, especially when dealing with sensitive substrates or when reactions are sluggish. An inert atmosphere of nitrogen or argon prevents the reaction from being affected by atmospheric moisture, which can hydrolyze the activated intermediate.
Data Presentation
The choice of coupling reagent is critical for successfully synthesizing amides with electron-deficient pyrimidines. The following table summarizes the performance of various coupling reagents in the synthesis of an amide from an electron-deficient aniline, which serves as a good model for electron-deficient aminopyrimidines.
Table 1: Comparison of Coupling Reagent Performance for an Electron-Deficient Amine [2]
| Entry | Coupling Reagent(s) | Base | Solvent | Time (h) | Yield (%) |
| 1 | HATU (1 equiv) | DIPEA (5 equiv) | DMF | 5 | 38 |
| 2 | BOP-Cl (1.5 equiv) | Et3N (3 equiv) | CH2Cl2 | - | 28 |
| 3 | Isobutyl chloroformate (1.5 equiv) | Et3N (3 equiv) | CH2Cl2 | - | 21 |
| 4 | DCC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv) | - | ACN | 42 | 51 |
| 5 | EDC (1 equiv), DMAP (1 equiv) | DIPEA (5 equiv) | ACN | 42 | 11 |
| 6 | EDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv) | DIPEA (5 equiv) | ACN | 12 | 72 |
Data adapted from a study on the coupling of Boc-protected valine with 4-amino-N-(4-methoxybenzyl)benzamide.[2]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [1]
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.5 equiv).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the electron-deficient aminopyrimidine (1.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt/DMAP [2]
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous acetonitrile, add EDC (1.0 equiv), a catalytic amount of HOBt (0.1 equiv), and DMAP (1.0 equiv).
-
Add the electron-deficient aminopyrimidine (1.0 equiv) followed by DIPEA (5.0 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key workflows and relationships in optimizing amide coupling reactions.
Caption: A generalized experimental workflow for amide coupling reactions.
Caption: A troubleshooting flowchart for low-yield amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid. This document addresses common challenges, from reaction setup to final purification, to facilitate a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategies involve a two-step process:
-
Cyclocondensation: Formation of the 4-(trifluoromethyl)pyrimidine core. A common method is the reaction of a trifluoromethyl-containing building block, such as 4,4,4-trifluoro-1,1-dimethoxybutan-2-one, with urea or a related N-C-N synthon. This typically yields a precursor like 4-(trifluoromethyl)pyrimidin-2(1H)-one.
-
Functional Group Interconversion: Conversion of a substituent at the 2-position to a carboxylic acid. A frequent approach is the synthesis of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile, followed by hydrolysis to the desired carboxylic acid.
Q2: What is the role of the trifluoromethyl group in this synthesis?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[1] This has several implications for the synthesis:
-
Increased Acidity: It increases the acidity of the pyrimidine ring protons, which can influence reaction conditions.
-
Ring Deactivation: It deactivates the pyrimidine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[2]
-
Lipophilicity: It increases the lipophilicity of the molecule, which can affect solubility and purification.[1]
-
Metabolic Stability: The C-F bond is very strong, making the -CF3 group metabolically stable.[1][3]
Q3: How can I purify the final product, this compound?
A3: Recrystallization is a common and effective method for purifying the final product.[4] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Common solvent systems for polar organic molecules include ethanol, methanol, water, or mixtures like ethanol/water.[5] It is advisable to perform small-scale solvent screening to identify the optimal conditions.
Troubleshooting Guides
Problem 1: Low Yield in the Cyclocondensation Step
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials.
-
Formation of multiple side products is observed.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Trifluoromethylated starting materials can be volatile or prone to decomposition at high temperatures. Conversely, insufficient temperature may lead to a sluggish reaction. Optimize the temperature in small increments, monitoring the reaction progress by TLC or LC-MS. |
| Incorrect Base or Catalyst | The choice and amount of base or catalyst are crucial for efficient cyclization. Screen different bases (e.g., NaOEt, K2CO3) and catalysts (e.g., acid or base catalysis) to find the optimal conditions for your specific substrates. |
| Moisture in Reagents or Solvents | Cyclocondensation reactions are often sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. |
| Poor Quality of Starting Materials | Impurities in the trifluoromethylated building block or the N-C-N synthon can lead to side reactions and lower yields. Verify the purity of your starting materials by NMR or other analytical techniques. |
Problem 2: Incomplete Hydrolysis of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile
Symptoms:
-
NMR or IR spectroscopy of the product shows the presence of a nitrile group (C≡N stretch in IR around 2230 cm⁻¹).
-
Isolation of the intermediate amide.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficiently Forcing Reaction Conditions | The electron-withdrawing trifluoromethyl group can make the nitrile less susceptible to hydrolysis.[1] Increase the reaction time and/or temperature. For acid hydrolysis, consider using a stronger acid. For basic hydrolysis, a higher concentration of the base may be required. |
| Inadequate Water Content | Hydrolysis requires water as a reagent. Ensure a sufficient excess of water is present in the reaction mixture to drive the reaction to completion.[6] |
| Precipitation of Reactant or Intermediate | The nitrile or the intermediate amide may precipitate out of solution, preventing complete reaction. Try a different solvent system that ensures all species remain in solution throughout the reaction. |
| Reversibility of the Reaction | Under certain conditions, the final step of the hydrolysis may be reversible. Ensure the reaction is worked up promptly upon completion to isolate the carboxylic acid. |
Problem 3: Formation of Side Products During Hydrolysis
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS of the crude product.
-
Difficulty in purifying the final product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Decarboxylation of the Product | Pyrimidine-2-carboxylic acids can be susceptible to decarboxylation at high temperatures, especially under acidic conditions. Monitor the reaction temperature carefully and avoid excessive heating. |
| Ring Opening or Degradation | The pyrimidine ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures. Use milder reaction conditions (e.g., lower temperature, shorter reaction time) and monitor the reaction closely. |
| Formation of the Amide as a Stable Intermediate | The hydrolysis of the nitrile proceeds through an amide intermediate. If the conditions are not sufficient to hydrolyze the amide, it may be isolated as a significant byproduct. Increase the reaction time or use more forcing conditions to drive the reaction to the carboxylic acid. |
Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile (Illustrative)
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4,4-trifluoro-1,1-dimethoxybutan-2-one (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Add urea (1.1 eq) and a catalytic amount of a suitable base (e.g., sodium ethoxide, 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can then be converted to the 2-chloro or 2-bromo pyrimidine, followed by cyanation using a cyanide source like CuCN.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Hydrolysis of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile
Acidic Hydrolysis:
-
Reaction Setup: In a round-bottom flask, suspend 4-(Trifluoromethyl)pyrimidine-2-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product may precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
Basic Hydrolysis:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(Trifluoromethyl)pyrimidine-2-carbonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress.
-
Work-up: After completion, cool the reaction mixture and carefully acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3. The carboxylic acid should precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent.
Data Presentation
Table 1: Comparison of Illustrative Reaction Conditions for Nitrile Hydrolysis
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | Concentrated H₂SO₄ / H₂O | 15% aq. NaOH |
| Temperature | 100-120 °C | 100-110 °C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 75-85% | 80-90% |
| Key Consideration | Potential for decarboxylation | Requires careful acidification during workup |
Note: The data presented are illustrative and may vary depending on the specific reaction scale and conditions.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for incomplete nitrile hydrolysis.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(Trifluoromethyl)pyrimidine-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of crude this compound?
Before commencing purification, it is crucial to have a preliminary understanding of the potential impurities in your crude product. The nature of these impurities will largely depend on the synthetic route employed. For instance, syntheses based on the Pinner reaction may have unreacted starting materials such as amidines and β-keto esters, or byproducts from side reactions like hydrolysis of intermediates.[1] A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable insights into the impurity profile and help in selecting the most appropriate purification strategy.
Q2: My crude product is a dark, oily substance instead of a solid. What could be the issue?
The formation of an oil instead of a solid, a phenomenon known as "oiling out," can occur during crystallization if the compound's solubility in the chosen solvent is too high, even at lower temperatures, or if the solution is cooled too rapidly.[2] The presence of significant impurities can also interfere with crystal lattice formation, leading to an oily product.[2] Consider using a different solvent system or a solvent mixture to better control the solubility. A slower cooling rate can also promote proper crystal formation.[2]
Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?
If a single solvent proves ineffective, a two-solvent (or mixed-solvent) system is a common alternative. This typically involves dissolving the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid, followed by slow cooling, can induce crystallization. For carboxylic acids, mixtures of ethanol/water or methanol/water are often effective.[1]
Q4: Can I use column chromatography to purify this compound?
Yes, column chromatography is a viable purification method. For acidic compounds like this compound, silica gel is a common stationary phase. However, peak tailing can be an issue due to the interaction of the acidic proton with the silica. To mitigate this, a small amount of an acidic modifier, such as acetic acid or formic acid, is often added to the mobile phase. The choice of eluent will depend on the polarity of the impurities. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). | Re-heat the solution to evaporate some of the solvent and then allow it to cool slowly again.[2] |
| The compound is too soluble in the chosen solvent at all temperatures. | Select a different solvent or a solvent mixture where the compound has high solubility at high temperatures and low solubility at low temperatures.[2] | |
| Nucleation is inhibited. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[2] | |
| Product "oils out" instead of crystallizing | The compound is excessively soluble in the chosen solvent. | Use a less polar solvent or a solvent mixture to reduce solubility.[2] |
| The solution was cooled too quickly. | Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Insulating the flask can help slow the cooling process.[2] | |
| High concentration of impurities. | Consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization. | |
| Low recovery of pure product | The compound has significant solubility in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss. Use a minimal amount of cold solvent to wash the crystals. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Keep the solution heated during filtration. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC first. A common starting point for acidic compounds on silica gel is a mixture of hexane and ethyl acetate. |
| Column overloading. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. | |
| Peak tailing of the desired compound | Strong interaction of the carboxylic acid with the silica gel. | Add a small percentage (e.g., 0.1-1%) of acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid. |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add warm water dropwise until the solution becomes faintly cloudy (persistent turbidity).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Stationary Phase: Prepare a silica gel column of an appropriate size for the amount of crude material.
-
Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good starting point is a mixture of heptane and ethyl acetate (e.g., 7:3 v/v) with the addition of 0.5% acetic acid.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased if the product is slow to elute.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Suzuki Coupling of Pyrimidine Derivatives
Welcome to the technical support center for Suzuki coupling reactions of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and detailed experimental protocols to address common challenges, particularly the formation of byproducts, encountered during the synthesis of pyrimidine-containing compounds.
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues that may arise during the Suzuki coupling of pyrimidine derivatives.
Q1: I am observing a significant amount of a byproduct with a mass corresponding to my starting pyrimidine boronic acid/ester but without the boronic acid group. What is this byproduct and how can I minimize it?
A1: This byproduct is the result of protodeboronation , a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. [1][2]Pyrimidine boronic acids, especially 2-pyrimidinylboronic acids, are particularly susceptible to this decomposition pathway. [3] Troubleshooting Steps:
-
Use a More Stable Boronic Acid Derivative: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA boronate. [3]These are generally less prone to hydrolysis and subsequent protodeboronation.
-
Optimize the Base: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases in the presence of water can accelerate protodeboronation. [1][4]Consider screening weaker bases (e.g., K₂CO₃, Cs₂CO₃) or using anhydrous conditions if the reaction tolerates it. [4]* Control the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If possible, run the reaction at a lower temperature for a longer period.
-
Employ a Highly Active Catalyst System: Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the desired cross-coupling reaction to proceed more rapidly, outcompeting the protodeboronation side reaction. [3] Q2: My reaction mixture shows a significant amount of a dimer of my pyrimidine boronic acid. What is causing this and how can I prevent it?
A2: The formation of a pyrimidine-pyrimidine dimer is due to a homocoupling side reaction. This can be mediated by the palladium catalyst, especially in the presence of oxygen. [4] Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration. [4]Oxygen can promote the oxidative homocoupling pathway.
-
Optimize Stoichiometry: Using a large excess of the pyrimidine boronic acid can favor homocoupling. Try using a slight excess (e.g., 1.1-1.2 equivalents). [4]* Slow Addition of the Boronic Acid: In some cases, adding the pyrimidine boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thereby minimizing the rate of homocoupling. [4]* Choice of Catalyst: Some palladium catalysts are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.
Q3: The Suzuki coupling of my 2-chloropyrimidine is very sluggish and gives low yields. What can I do to improve the reaction?
A3: 2-Chloropyrimidines are often less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, making the oxidative addition step of the catalytic cycle more challenging. Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst and inhibit its activity. [5] Troubleshooting Steps:
-
Select a High-Activity Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Employ more active and specialized catalysts, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. [3]* Increase Reaction Temperature: Higher temperatures are often required to facilitate the oxidative addition of the C-Cl bond. Microwave irradiation can be an effective method for safely and rapidly reaching higher temperatures, often leading to improved yields and shorter reaction times. [6][7]* Choose an Appropriate Base: A strong base is often necessary to promote the reaction of less reactive chlorides. Potassium phosphate (K₃PO₄) is frequently a good choice for these challenging couplings.
-
Consider the Solvent: The choice of solvent is crucial. Aprotic polar solvents like 1,4-dioxane, DMF, or DME, often with the addition of water, are commonly used. [4]
Data Presentation: Byproduct Formation Under Various Conditions
The following table summarizes the yield of the desired product and the formation of byproducts in the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids under different reaction conditions. This data highlights the impact of solvent and base selection on the reaction outcome.
| Entry | Arylboronic Acid | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 40 | [2] |
| 2 | 4-Methoxyphenylboronic acid | K₃PO₄ | Acetonitrile | 36 | [2] |
| 3 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 | [2] |
| 4 | 3,5-Dimethylphenylboronic acid | K₃PO₄ | Toluene | 70 | [2] |
| 5 | 3,5-Dimethylphenylboronic acid | Cs₂CO₃ | Toluene | 80 | [2] |
| 6 | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 15 | [2] |
| 7 | 4-Chlorophenylboronic acid | K₃PO₄ | DMF | 20 | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [6][7] This protocol is optimized for a rapid and efficient regioselective C4-substitution of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Phenylboronic acid (0.5 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%)
-
1,4-Dioxane (4 mL, degassed)
-
Water (2 mL, degassed)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine, phenylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the vial.
-
Add the degassed 1,4-dioxane and water (2:1 ratio).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Minimizing Homocoupling in Suzuki Coupling of a Halogenated Pyrimidine [4] This protocol emphasizes the rigorous exclusion of oxygen to suppress the formation of homocoupled byproducts.
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Pyrimidine boronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated pyrimidine, pyrimidine boronic acid, base, and ligand.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for byproduct formation in Suzuki coupling of pyrimidine derivatives.
Caption: General experimental workflow for Suzuki coupling of pyrimidine derivatives.
References
Technical Support Center: Improving Regioselectivity of Reactions on the Pyrimidine Ring
Welcome to the Technical Support Center for regioselective pyrimidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experiments involving the pyrimidine ring.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C4 substituted products in my nucleophilic aromatic substitution (SNAr) reaction on a 2,4-dichloropyrimidine?
A1: The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack at the C2, C4, and C6 positions.[1] In 2,4-dichloropyrimidines, both the C2 and C4 positions are activated for substitution. Generally, the C4 position is more reactive towards nucleophiles than the C2 position.[1][2] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during attack at C4.[1] However, the final product distribution is a delicate balance of electronic and steric factors, and a lack of control can easily lead to a mixture of regioisomers.[1][3]
Q2: How can I favor substitution at the C2 position over the C4 position in a 2,4-disubstituted pyrimidine?
A2: Achieving high selectivity for the C2 position often requires modifying the electronic properties of the pyrimidine ring. A common and effective strategy is to introduce an electron-donating group (EDG), such as a methoxy (-OMe) or methylamino (-NHMe) group, at the C6 position.[1][3] The presence of an EDG at C6 alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the C2 position more electrophilic and thus more susceptible to nucleophilic attack.[3] Computational models, such as calculating transition state energies, can be a powerful tool to predict the regiochemical outcome in these sensitive reactions.[3]
Q3: My SNAr reaction is sluggish or not proceeding at the desired position. What can I do?
A3: If a standard SNAr reaction is not performing as expected, consider the following troubleshooting steps:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence regioselectivity. Experiment with a range of solvents to optimize the reaction.
-
Catalysis: For amination reactions, palladium catalysis can be highly effective and regioselective, strongly favoring the C4 position on 6-aryl-2,4-dichloropyrimidines.[2]
-
Alternative Strategies: If SNAr is not viable, consider directed metalation (lithiation, magnesiation, or zincation) followed by quenching with an electrophile, or transition metal-catalyzed C-H activation to functionalize the desired position.[4][5][6]
Q4: How can I functionalize the C5 position of the pyrimidine ring?
A4: The C5 position is the least electron-deficient and therefore generally unreactive towards nucleophiles.[2] However, it is the most favorable position for electrophilic aromatic substitution, although this often requires activating groups on the ring.[7][8] For direct functionalization of a C5-H bond, modern synthetic methods are required:
-
Directed ortho-Metalation (DoM): Using a directing group at a neighboring position (e.g., alkoxy or acylamino at C4), a strong base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can selectively deprotonate the C5 position, forming a lithiated intermediate that can be trapped with various electrophiles.[6]
-
Transition Metal-Catalyzed C-H Activation: Palladium catalysis can be employed for the direct C-H arylation of pyrimidine nucleosides, selectively activating the C5-H bond for coupling with aryl halides.[1]
Q5: What is the general order of reactivity for halogenated pyrimidines in SNAr and palladium-catalyzed cross-coupling reactions?
A5: The general order of reactivity for pyrimidine halides is C4(6) > C2 >> C5.[2] This trend is observed for both traditional SNAr displacements and for many palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings, which show a strong preference for the C4 position.[2] However, for Sonogashira couplings, there is little difference in reactivity observed between the C2 and C4 positions.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution on Dichloropyrimidines
| Symptom | Possible Cause | Suggested Solution |
| Mixture of C2 and C4 isomers | Similar reactivity of C2 and C4 positions. | To favor C4: Use a sterically bulky nucleophile. To favor C2: Introduce an electron-donating group at the C6 position.[1][3] Consider palladium catalysis for highly C4-selective amination.[2] |
| No reaction | Deactivated pyrimidine ring or poor nucleophile. | Increase reaction temperature. Use a stronger nucleophile. For sluggish reactions, consider catalysis or switching to a C-H activation strategy. |
| Unexpected product | Reaction conditions promoting side reactions. | Carefully control reaction temperature and stoichiometry. Analyze byproducts to understand competing pathways. Consider computational modeling to predict reactivity.[3] |
Issue 2: Difficulty in C-H Functionalization
| Symptom | Possible Cause | Suggested Solution |
| No reaction in directed metalation | Inappropriate base or directing group. | Ensure a strong, sterically hindered base is used (e.g., LTMP, TMPMgCl·LiCl[5]). The directing group must be able to coordinate with the metal. |
| Low yield in C-H activation | Catalyst poisoning or suboptimal reaction conditions. | Screen different palladium catalysts and ligands. Optimize temperature, solvent, and additives. Ensure starting materials are pure. |
| Incorrect regioisomer | Poor directing ability or competing reactive sites. | Redesign the substrate with a more effective directing group. Use computational tools to predict site selectivity.[9][10] |
Quantitative Data Summary
Table 1: Regioselective Zincation of Pyrimidine (1a) with TMPZnCl·LiCl (3a)
| Entry | Equivalents of 3a | Yield of 2-D-pyrimidine (5a) | Regioselectivity (C2:other) |
| 1 | 1.05 | 34% | >99:1 |
| 2 | 1.25 | 74% | >99:1 |
| 3 | 1.50 | 95% | >99:1 |
| 4 | 1.75 | 98% | >99:1 |
| Data sourced from reference[4]. Yields determined by ¹H NMR after deuterolysis. |
Table 2: Calculated Relative Transition State Energies for SNAr on Substituted 2,4-Dichloropyrimidines
| C6-Substituent (R) | Relative Energy (C4 TS - C2 TS) | Predicted Selectivity |
| -OMe | +0.76 kcal/mol | C2 selective |
| -NHMe | +1.00 kcal/mol | C2 selective |
| Data sourced from reference[3]. A positive value indicates the transition state for C4 substitution is higher in energy, thus favoring C2 substitution. |
Experimental Protocols
Protocol 1: Highly Regioselective C2-Zincation of Pyrimidine
This protocol describes the regioselective zincation of unsubstituted pyrimidine at the C2 position using TMPZnCl·LiCl, followed by electrophilic trapping.[4]
Materials:
-
Pyrimidine (1a)
-
TMPZnCl·LiCl (3a) (1.5 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodine, Aryl iodide for cross-coupling)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add pyrimidine (1a).
-
Dissolve the pyrimidine in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 25 °C).
-
Slowly add 1.75 equivalents of TMPZnCl·LiCl (3a) solution to the reaction mixture.
-
Stir the reaction for the optimized time (e.g., 1 hour) at the specified temperature (e.g., 60 °C).
-
Cool the reaction mixture and add the desired electrophile (e.g., 1.5 equivalents of I₂ in THF).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol details a highly regioselective amination at the C4 position using a palladium catalyst.[2]
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Secondary amine (e.g., morpholine)
-
LiHMDS (1 M in THF)
-
Palladium catalyst (e.g., Pd(OAc)₂/dppb or a pre-formed complex)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine and the palladium catalyst.
-
Add anhydrous THF to dissolve the solids.
-
In a separate flask, pre-mix the secondary amine with 1.1 equivalents of LiHMDS solution in THF.
-
Slowly add the amine/LiHMDS mixture to the solution containing the pyrimidine and catalyst.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Decision workflow for regioselective pyrimidine functionalization.
Caption: General mechanism and selectivity in SNAr of 2,4-dichloropyrimidine.
Caption: Logical workflow for C5-functionalization via Directed ortho-Metalation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include derivatives of trifluoroacetamidine and a C3-dielectrophile, which undergo cyclocondensation. A plausible synthetic route, as suggested by patent literature, involves the reaction of a trifluoroacetamidine with a pyruvate derivative, followed by oxidation. The selection of starting materials is a critical step, and their purity should be carefully assessed to avoid side reactions.
Q2: What are the key reaction parameters to control during the scale-up synthesis?
A2: Key parameters for successful scale-up include temperature, reaction time, solvent choice, and the stoichiometry of reactants.[1] Precise temperature control is crucial to minimize the formation of by-products. The reaction time may need to be adjusted during scale-up to ensure complete conversion. Solvent selection impacts reaction kinetics, solubility of intermediates, and product isolation.
Q3: What are the main safety concerns associated with the scale-up of this synthesis?
A3: The primary safety concerns involve handling potentially hazardous reagents and managing exothermic reactions. Trifluoromethyl-containing compounds can have unevaluated toxicological properties. It is essential to conduct a thorough risk assessment, use appropriate personal protective equipment (PPE), and ensure adequate ventilation. Monitoring the reaction for any exotherms is critical to prevent runaway reactions, especially at a larger scale.
Q4: What are the recommended purification methods for the final product at an industrial scale?
A4: For large-scale purification, crystallization is often the most viable method. The choice of solvent system is critical for obtaining high purity and yield. Other techniques like column chromatography, which is common at the lab scale, may not be economically feasible for large quantities.[2] Washing the crude product with appropriate solvents can also help in removing impurities.
Q5: How can the formation of by-products be minimized?
A5: Minimizing by-product formation can be achieved by optimizing reaction conditions, such as temperature, pressure, and catalyst loading.[3] Maintaining a controlled addition rate of reagents can also prevent localized high concentrations that may lead to side reactions. The use of high-purity starting materials is also essential.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Sub-optimal temperature; Poor mixing; Degradation of product or intermediates. | - Monitor the reaction progress using techniques like HPLC or TLC to ensure completion. - Optimize the reaction temperature; a slight increase might improve the reaction rate, but be cautious of decomposition. - Ensure efficient stirring, especially in large reactors, to maintain a homogeneous mixture. - Investigate the stability of the product and intermediates under the reaction conditions. |
| Impurity Formation | Side reactions due to incorrect temperature or stoichiometry; Presence of impurities in starting materials. | - Re-optimize the reaction temperature and stoichiometry for the larger scale. - Analyze the purity of starting materials and purify them if necessary. - Adjust the addition rate of reagents to maintain better control over the reaction. |
| Difficult Product Isolation | Product is too soluble in the reaction solvent; Formation of an oil instead of a solid. | - Perform a solvent screen to find a suitable anti-solvent for precipitation or crystallization. - Modify the work-up procedure, for instance, by adjusting the pH to facilitate precipitation. - If an oil forms, try to induce crystallization by seeding or by changing the solvent system. |
| Runaway Reaction | Poor heat dissipation at a larger scale; Highly exothermic reaction. | - Ensure the reactor has adequate cooling capacity. - Consider a semi-batch process where one of the reagents is added portion-wise to control the rate of heat generation. - Dilute the reaction mixture to increase the heat capacity of the system. |
Data Presentation
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 80 | 12 | 65 | 90 |
| 2 | 90 | 10 | 78 | 92 |
| 3 | 100 | 8 | 85 | 95 |
| 4 | 110 | 8 | 82 | 91 |
Note: The data presented in these tables are illustrative and represent typical optimization parameters for similar chemical transformations. Actual results may vary.
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Dielectric Constant | Yield (%) |
| 1 | Toluene | 2.4 | 68 |
| 2 | Acetonitrile | 37.5 | 75 |
| 3 | N,N-Dimethylformamide (DMF) | 36.7 | 88 |
| 4 | Dimethyl Sulfoxide (DMSO) | 46.7 | 82 |
Note: The data presented in these tables are illustrative and represent typical optimization parameters for similar chemical transformations. Actual results may vary.
Experimental Protocols
General Protocol for Scale-Up Synthesis
This protocol is a generalized procedure based on common synthetic routes for similar compounds and should be adapted and optimized for specific equipment and safety requirements.
-
Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet is charged with the appropriate solvent (e.g., DMF).
-
Reagent Addition: The starting materials, such as a trifluoroacetamidine derivative and a pyruvate equivalent, are added to the reactor. The stoichiometry should be carefully controlled.
-
Reaction: The reaction mixture is heated to the optimized temperature (e.g., 100 °C) and stirred vigorously. The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product may be isolated by quenching the reaction with water, followed by extraction with a suitable organic solvent.
-
Purification: The crude product is purified by crystallization from an appropriate solvent system to achieve the desired purity.
-
Drying: The purified product is dried under vacuum to remove residual solvents.
Visualizations
Caption: Experimental workflow for the scale-up synthesis.
Caption: Troubleshooting logic for addressing low yield and impurity issues.
References
Technical Support Center: Managing Reaction Exotherms in Fluorinated Heterocyclic Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated heterocyclic compounds. The following information is intended to help manage and mitigate the risks associated with exothermic reactions commonly encountered in this field.
Frequently Asked Questions (FAQs)
Q1: Why are fluorination reactions, particularly for heterocyclic compounds, often highly exothermic?
A1: Fluorination reactions are frequently characterized by strong exothermicity due to the formation of the very stable carbon-fluorine bond and other highly stable fluoride-containing byproducts. Direct fluorination with elemental fluorine (F2) is especially energetic, often leading to extremely fast and sometimes explosive reactions.[1][2] The high reactivity of fluorine gas makes it challenging to control in conventional batch reactors.[1][2]
Q2: What are the primary safety concerns associated with common fluorinating reagents?
A2: Many fluorinating reagents are hazardous and demand careful handling. For instance, Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and can undergo violent decomposition when heated.[3] It is also sensitive to moisture and can disproportionate into explosive compounds at temperatures above 90°C.[1] Hydrogen fluoride (HF) and its complexes are also highly corrosive and toxic.[3]
Q3: How can flow chemistry help in managing exotherms during fluorination?
A3: Flow chemistry, particularly using microreactors, offers significant advantages for controlling highly exothermic reactions.[1][4] The high surface-area-to-volume ratio of these reactors allows for superior heat transfer and precise temperature control, minimizing the risk of thermal runaway.[4][5] This technology enables safer handling of hazardous reagents and can lead to improved reaction control and higher yields.[1][2]
Q4: What is a thermal runaway, and how can it be prevented?
A4: A thermal runaway is a hazardous situation where the heat generated by a reaction exceeds the rate of heat removal.[5] This leads to an uncontrolled increase in temperature, which further accelerates the reaction rate, potentially causing a dangerous rise in pressure and even an explosion.[5] Prevention strategies include careful control of reagent addition, efficient cooling, and the use of continuous flow reactors that offer better thermal management compared to batch processes.[5]
Q5: What is the role of calorimetry in studying fluorination reactions?
A5: Calorimetry is the science of measuring the heat of chemical reactions or physical changes.[6] For fluorination reactions, calorimetry is crucial for determining the enthalpy of reaction, which provides a quantitative measure of the heat evolved.[6][7] This data is essential for assessing the thermal risk of a reaction and for developing safe and scalable synthetic protocols.[5] Techniques like fluorine bomb calorimetry and flame calorimetry have been developed to handle the high reactivity of fluorine-containing oxidants.[7][8][9]
Troubleshooting Guides
Issue 1: Unexpectedly Strong Exotherm or Sudden Temperature Spike
Symptoms:
-
A rapid, uncontrolled increase in reaction temperature.
-
Vigorous boiling or outgassing.
-
Noticeable change in reaction color or viscosity.
Possible Causes:
-
Addition of a reagent too quickly.
-
Inadequate cooling or stirring.
-
Concentration of reactants is too high.
-
Decomposition of a thermally sensitive reagent (e.g., DAST).[1]
Troubleshooting Steps:
-
Immediate Action:
-
Stop the addition of any reagents.
-
Increase cooling to the maximum capacity.
-
If safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture.
-
-
Diagnosis:
-
Review the experimental protocol to ensure all parameters (concentrations, addition rates, temperature) were followed correctly.
-
Consider if the scale of the reaction was increased without proper adjustments to heat management.
-
Use calorimetry data, if available, to understand the expected thermal profile of the reaction.[5]
-
-
Resolution:
Issue 2: Low Yield and/or Formation of Byproducts Due to Thermal Decomposition
Symptoms:
-
The desired product is obtained in a lower-than-expected yield.
-
Analysis of the crude product shows the presence of significant impurities or degradation products.
Possible Causes:
-
The reaction temperature was too high, leading to the decomposition of the starting material, product, or a reaction intermediate.
-
Localized "hot spots" in the reactor due to poor mixing or inefficient heat removal.
-
Extended reaction times at elevated temperatures.
Troubleshooting Steps:
-
Diagnosis:
-
Analyze byproducts to understand the decomposition pathways. This may suggest specific sensitivities to heat.
-
Monitor the reaction at a lower temperature and check for improved yield and purity.
-
-
Resolution:
-
Lower the reaction temperature, even if it requires a longer reaction time.
-
Improve stirring to ensure homogenous temperature distribution.
-
For highly exothermic reactions prone to decomposition, a continuous flow setup can minimize reaction time and maintain a precise temperature profile.[4]
-
Quantitative Data Summary
Table 1: Comparison of Batch vs. Flow Chemistry for a Nitration Reaction
| Parameter | Batch Process | Flow Process (Coflore ACR) |
| Reagent Addition Time | 3 hours (dropwise) | 2-4 minutes (continuous) |
| Total Reaction Time | 6-12 hours | 2-4 minutes |
| Temperature | Up to 80°C | Controlled steady-state |
| Enthalpy of Reaction | -3250 J/g | -3250 J/g |
Data synthesized from a case study on a nitration reaction, illustrating the efficiency gains of flow chemistry in managing exotherms.[5]
Table 2: Heats of Formation for Selected Fluorine Compounds
| Compound | State | Standard Heat of Formation (kJ/mol) |
| Chlorine Trifluoride | gas | -164.65 |
| Hydrogen Fluoride | gas | -269.45 |
These values, determined by flame calorimetry, highlight the significant energy released during the formation of these compounds.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination using DAST in a Flow Microreactor
This protocol is a generalized procedure based on the principles of using DAST in a continuous-flow system to enhance safety and control.[1][3]
Objective: To safely perform a deoxyfluorination reaction on a heterocyclic alcohol while mitigating the thermal hazards of DAST.
Materials:
-
Heterocyclic alcohol substrate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) for quenching
-
Flow microreactor system with two syringe pumps, a mixing unit, a temperature-controlled reactor coil, and a back-pressure regulator.
Procedure:
-
Preparation:
-
Prepare a solution of the heterocyclic alcohol in anhydrous DCM.
-
Prepare a separate solution of DAST in anhydrous DCM. The concentration should be carefully calculated based on the stoichiometry of the reaction (typically 1.2-1.5 equivalents of DAST).
-
-
System Setup:
-
Set up the flow microreactor system. Ensure all connections are secure and the system is purged with an inert gas (e.g., nitrogen or argon).
-
Set the desired reaction temperature for the reactor coil. For many DAST reactions, this may start at a low temperature (e.g., -78°C) and can be ramped up if necessary.[3]
-
-
Reaction Execution:
-
Using the syringe pumps, introduce the two reactant solutions into the mixing unit at a controlled flow rate.
-
The mixed reactants then flow through the temperature-controlled reactor coil, where the reaction takes place over a defined residence time.
-
The output from the reactor is then passed through the back-pressure regulator.
-
-
Quenching:
-
The reaction stream is continuously quenched by mixing with a stream of saturated aqueous NaHCO₃ solution in a separate mixing unit. This should be done at 0°C to control the exotherm of the quench.[3]
-
-
Work-up and Analysis:
-
The quenched biphasic mixture is collected.
-
The organic layer is separated, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified by standard methods (e.g., chromatography) and analyzed.
-
Mandatory Visualizations
Troubleshooting Workflow for Unexpected Exotherms
References
- 1. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. Calorimetry | University of Tübingen [uni-tuebingen.de]
- 7. begellhouse.com [begellhouse.com]
- 8. Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Intermediates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor solubility of pyrimidine intermediates in organic solvents.
Troubleshooting Guide
Issue 1: Pyrimidine intermediate has poor solubility in a non-polar solvent required for a reaction.
-
Possible Cause: The polarity of the pyrimidine intermediate is too high for the selected non-polar solvent. The principle of "like dissolves like" governs solubility, meaning polar compounds dissolve best in polar solvents and non-polar compounds dissolve best in non-polar solvents.[1] The presence of polar functional groups on the pyrimidine ring can decrease solubility in non-polar organic solvents.[1]
-
Solutions:
-
Introduce a Co-solvent: Add a small amount of a polar aprotic co-solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to the non-polar solvent.[2] This can significantly increase the solubility of the intermediate. It is crucial to start with a low percentage of the co-solvent and incrementally increase it to find the lowest effective concentration, as it may affect the reaction.[2]
-
Solvent Screening: Test the solubility of the intermediate in a range of solvents with varying polarities. This can help identify a more suitable solvent system for the reaction.
-
Temperature Adjustment: The solubility of many compounds, including pyrimidine derivatives, generally increases with temperature.[3][4] Gently heating the solvent while dissolving the intermediate may improve solubility. However, the thermal stability of the intermediate must be considered.
-
Issue 2: Intermediate precipitates out of solution during reaction workup or purification.
-
Possible Cause: A change in the solvent system's polarity or temperature during the workup or purification process can cause the intermediate to precipitate. For instance, adding an anti-solvent (a solvent in which the compound is insoluble) to precipitate the product is a common technique, but if not controlled, it can lead to poor recovery or impurities.
-
Solutions:
-
Optimize pH Adjustment: For pyrimidine intermediates with ionizable groups, adjusting the pH of the aqueous phase during extraction can significantly influence its solubility and partitioning between the organic and aqueous layers.[2][5]
-
Controlled Temperature Reduction: If recrystallization is the goal, a slow and controlled cooling process is essential. This allows for the formation of purer crystals and minimizes the co-precipitation of impurities.
-
Solvent Selection for Chromatography: If using column chromatography, carefully select the solvent system to ensure the intermediate remains soluble on the column while allowing for good separation from impurities.[2] If the compound shows poor solubility in the mobile phase, it can lead to tailing peaks and poor separation.
-
Issue 3: Difficulty in preparing a concentrated stock solution of the pyrimidine intermediate.
-
Possible Cause: The intrinsic solubility of the compound in the chosen solvent is low, preventing the formation of a high-concentration stock solution.
-
Solutions:
-
Use a Stronger Solvent: Solvents like DMSO and DMF are often used to prepare high-concentration stock solutions of pyrimidine-based compounds due to their high solubilizing power.[5][6]
-
Sonication: Applying ultrasonic energy can help to break down solid particles and accelerate the dissolution process.[5]
-
Gentle Heating: As mentioned previously, gently warming the solution can aid in dissolution.[5] It is important to ensure the compound is stable at the elevated temperature.[5]
-
Salt Formation: Converting the pyrimidine intermediate into a salt form can significantly enhance its solubility in certain solvents.[7][8] This is a common strategy for compounds with acidic or basic functional groups.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose organic solvents for dissolving pyrimidine intermediates?
A1: Pyrimidine and its derivatives are often soluble in a variety of organic solvents.[3] Common choices include:
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent solvents for a wide range of pyrimidine derivatives, especially those with polar functional groups.[2][9]
-
Alcohols: Methanol and ethanol are also frequently used and can be effective, particularly for pyrimidines capable of hydrogen bonding.[1][9][10]
-
Chlorinated Solvents: Chloroform can be a suitable solvent for certain pyrimidine derivatives.
-
Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are other options to consider.[4]
The choice of solvent will ultimately depend on the specific structure of the pyrimidine intermediate and the requirements of the subsequent reaction or analysis.
Q2: How does the substitution pattern on the pyrimidine ring affect its solubility?
A2: The nature and position of substituents on the pyrimidine ring have a significant impact on its solubility.[1]
-
Polar Substituents: The presence of polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, can increase solubility in polar solvents through hydrogen bonding and dipole-dipole interactions.[1]
-
Non-polar Substituents: Conversely, the addition of non-polar or lipophilic groups, like alkyl or aryl chains, will generally increase solubility in non-polar organic solvents.[1]
-
Substituent Position: The position of the functional group can also influence solubility due to effects on intermolecular interactions and crystal packing.[10]
Q3: Can I use a co-solvent system to improve solubility? What are the potential drawbacks?
A3: Yes, using a co-solvent system is a very effective strategy.[2] A small amount of a highly solubilizing solvent like DMSO can be added to a less polar solvent to enhance the solubility of a pyrimidine intermediate.[2]
However, there are potential drawbacks to consider:
-
Reaction Interference: The co-solvent could potentially react with the starting materials or reagents, or it could influence the reaction kinetics and outcome.
-
Purification Challenges: The high boiling point of some co-solvents, like DMSO and DMF, can make them difficult to remove during product purification.
-
Biological Assay Interference: If the intermediate is intended for biological assays, high concentrations of organic solvents like DMSO can have intrinsic biological effects and may be toxic to cells.[2]
Q4: Are there any other advanced techniques to improve the solubility of highly insoluble pyrimidine intermediates?
A4: For particularly challenging cases, several advanced techniques can be employed:
-
Solid Dispersions: This involves dispersing the compound in an inert carrier, often a hydrophilic polymer, at the molecular level.[2][11] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[11][12]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and saturation solubility.[2][12][13]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic pyrimidine derivatives.[2][6]
Quantitative Data on Pyrimidine Derivative Solubility
The following tables provide illustrative examples of the solubility of specific pyrimidine derivatives in various organic solvents at different temperatures. It is important to note that solubility is highly dependent on the specific structure of the compound.
Table 1: Qualitative Solubility of 4,6-diethoxy-2-methylpyrimidine [1]
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
| Ethyl Acetate | Soluble |
Table 2: Mole Fraction Solubility (x1) of Pyrimidine Derivatives in Different Solvents at Various Temperatures [9]
Note: The specific structures of the BKD derivatives are detailed in the source publication.
| Temperature (K) | Methanol (x1 * 10^3) | DMF (x1 * 10^3) | CCl4 (x1 * 10^4) |
| BKD-1 | |||
| 298.15 | 1.85 | 4.52 | 1.12 |
| 308.15 | 2.11 | 5.18 | 1.35 |
| 318.15 | 2.40 | 5.91 | 1.62 |
| 328.15 | 2.73 | 6.74 | 1.94 |
| BKD-2 | |||
| 298.15 | 1.52 | 3.98 | 0.98 |
| 308.15 | 1.76 | 4.59 | 1.18 |
| 318.15 | 2.03 | 5.28 | 1.41 |
| 328.15 | 2.33 | 6.07 | 1.68 |
Experimental Protocols
Protocol 1: Gravimetric Method for Solubility Determination
This protocol describes a common method for determining the solubility of a pyrimidine intermediate in a specific solvent.
-
Preparation: Add an excess amount of the pyrimidine intermediate to a known mass of the selected solvent in a sealed container.
-
Equilibration: Place the container in a constant temperature water bath and stir the mixture continuously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Stop the stirring and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-weighed syringe to avoid precipitation upon cooling.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent completely under reduced pressure or in a vacuum oven.
-
Mass Determination: Weigh the vial containing the dried solute. The mass of the dissolved solute can then be calculated.
-
Calculation: The solubility can be expressed in various units, such as g/L or mol/L, based on the mass of the solute and the volume of the solvent used.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation[2]
This protocol describes a method to improve the solubility of a pyrimidine intermediate by creating an amorphous solid dispersion.
-
Dissolution: Dissolve the pyrimidine intermediate and a hydrophilic polymer (e.g., PVP, HPMC) in a common volatile solvent (e.g., methanol, ethanol, acetone) in the desired weight ratio (e.g., 1:1, 1:3, 1:5 w/w).[2] Ensure complete dissolution to form a clear solution.[2]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure.[2]
-
Drying: Further dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[2]
-
Characterization: The resulting solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. benchchem.com [benchchem.com]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. journal.appconnect.in [journal.appconnect.in]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. longdom.org [longdom.org]
preventing decomposition of trifluoromethylpyrimidines during reaction workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of trifluoromethylpyrimidines during reaction workup.
Frequently Asked Questions (FAQs)
Q1: Are trifluoromethylpyrimidines generally stable during standard aqueous workups?
A1: Trifluoromethylpyrimidines can be sensitive to certain conditions, but they generally tolerate standard aqueous workups if performed with care. The trifluoromethyl group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. It is crucial to maintain mild pH and temperature conditions throughout the workup process.
Q2: What are the initial signs of decomposition of my trifluoromethylpyrimidine compound during workup?
A2: Signs of decomposition can include:
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The appearance of unexpected spots on your Thin Layer Chromatography (TLC) plate.
-
A lower than expected yield of your desired product.
-
Discoloration of the organic or aqueous layers.
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Difficulty in obtaining a clean NMR spectrum of the crude product, showing unexpected peaks.
Q3: What is the recommended pH range for the aqueous phase during the extraction of trifluoromethylpyrimidines?
A3: It is recommended to keep the pH of the aqueous phase between 5 and 8. Mildly acidic or basic washes, such as with saturated sodium bicarbonate solution, are generally well-tolerated for short periods at room temperature.[1] However, prolonged exposure to even mild bases or acids should be avoided. For sensitive compounds, washing with deionized water until the pH is neutral (around 5-6) is a safer alternative.
Q4: Can I use strong acids or bases to wash my organic layer containing a trifluoromethylpyrimidine?
A4: The use of strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) is generally not recommended unless the specific trifluoromethylpyrimidine derivative is known to be stable under these conditions. If a strong acid or base wash is necessary to remove impurities, it should be performed quickly at low temperatures (0-5 °C) and immediately followed by a wash with a neutralizing solution (e.g., saturated sodium bicarbonate for an acid wash, or dilute brine for a base wash) and then deionized water.
Q5: How should I best remove the solvent after extraction?
A5: Rotary evaporation under reduced pressure is the standard and recommended method. It is important to use a moderate bath temperature (typically not exceeding 40-50 °C) to prevent thermal decomposition of the product.
Troubleshooting Guides
Issue 1: Low yield after aqueous workup.
| Possible Cause | Troubleshooting Step |
| Decomposition due to pH. | Before your next attempt, test the stability of a small sample of your compound in acidic and basic aqueous solutions and analyze by TLC or LC-MS to determine its sensitivity. During workup, use milder washing agents like deionized water or brine instead of strong acids or bases. If a basic wash is necessary, use a freshly prepared, cold (0-5 °C) solution of saturated sodium bicarbonate and minimize contact time. |
| Product is partially soluble in the aqueous layer. | Before discarding the aqueous layer, re-extract it one or two more times with your organic solvent. If the product is highly polar, consider using a different extraction solvent like ethyl acetate or dichloromethane. |
| Product is volatile. | When removing the solvent by rotary evaporation, use a lower bath temperature and be careful not to leave the product on the evaporator for an extended period after the solvent has been removed. |
Issue 2: Unexpected spots on TLC after workup.
| Possible Cause | Troubleshooting Step |
| Decomposition. | This is a strong indicator of product degradation. Refer to the troubleshooting steps for "Low yield after aqueous workup" to mitigate decomposition. Run a co-spot on the TLC plate with your starting material to see if any of it remains. |
| Incomplete reaction. | Ensure your reaction has gone to completion before beginning the workup by monitoring with TLC or LC-MS. |
| Formation of byproducts during workup. | Certain reagents used in the workup (e.g., unbuffered sodium bisulfite) could potentially react with your compound. Ensure all workup solutions are fresh and appropriate for your compound's functional groups. |
Experimental Protocols
General Protocol for Aqueous Workup of a Trifluoromethylpyrimidine
-
Quenching: Cool the reaction mixture to room temperature or 0 °C. Slowly add a quenching solution (e.g., water, saturated ammonium chloride, or a mild buffer) to neutralize any reactive reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Gently invert the funnel multiple times, venting frequently. Allow the layers to separate.
-
Washing:
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x volume of organic layer).
-
Saturated sodium bicarbonate solution (if the reaction was acidic; 1 x volume of organic layer). Use with caution and vent frequently.
-
Brine (saturated NaCl solution; 1 x volume of organic layer) to aid in drying.
-
-
-
Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the filtrate using a rotary evaporator at a moderate temperature (≤ 40 °C).
Data Presentation
The following table summarizes the general stability of trifluoromethylpyrimidines under common workup conditions. This data is qualitative and based on successful literature precedents; specific stability will vary depending on the other substituents on the pyrimidine ring.
| Condition | Temperature | Stability | Notes |
| Deionized Water | Room Temperature | Generally Stable | Preferred for general washing. |
| Saturated NaHCO₃ | Room Temperature | Moderately Stable | Short exposure times are generally tolerated.[1] |
| Saturated NH₄Cl | Room Temperature | Generally Stable | Effective for quenching organometallic reactions. |
| Brine (Saturated NaCl) | Room Temperature | Generally Stable | Used to remove excess water before drying. |
| 0.1 M HCl | 0 °C to Room Temp | Potentially Unstable | Risk of hydrolysis of the trifluoromethyl group. Use with caution and for short durations. |
| 0.1 M NaOH | 0 °C to Room Temp | Potentially Unstable | High risk of hydrolysis of the trifluoromethyl group. Generally to be avoided. |
| Elevated Temperature | > 50 °C | Potentially Unstable | Thermal decomposition is possible, especially in the presence of acid or base. |
Visualizations
Caption: Potential decomposition pathways for trifluoromethylpyrimidines.
Caption: Recommended workup workflow for trifluoromethylpyrimidines.
References
troubleshooting failed reactions of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid
Welcome to the technical support center for 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction using this compound is failing or giving low yields. What are the common causes and solutions?
Several factors can contribute to poor outcomes in amide coupling reactions with this substrate. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyrimidine ring, which can affect the reactivity of the carboxylic acid.
Troubleshooting Strategies for Amide Coupling:
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Choice of Coupling Reagent: Standard coupling reagents may not be effective. Consider using more potent activating agents.
-
Reaction Conditions: Optimization of the base, solvent, and temperature is crucial.
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Purity of Starting Materials: Ensure the carboxylic acid, amine, and all reagents are pure and anhydrous.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Use a stronger coupling reagent such as HATU, HBTU, or PyBOP. |
| Low nucleophilicity of the amine. | If using a weakly nucleophilic amine, consider converting the carboxylic acid to the more reactive acid chloride. | |
| Steric hindrance. | Increase the reaction temperature (e.g., to 40-60 °C) and extend the reaction time. | |
| Side Product Formation | Epimerization of chiral centers. | Add a racemization suppressor like HOBt or OxymaPure to the reaction mixture. |
| Formation of a stable acyl-urea byproduct. | If using a carbodiimide like EDC or DCC, ensure the addition of HOBt or NHS to facilitate the reaction. |
Q2: I am having trouble with the esterification of this compound. What methods are recommended?
Direct esterification with alcohols under acidic catalysis (Fischer esterification) can be challenging due to the electron-deficient nature of the pyrimidine ring.
Recommended Esterification Protocols:
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Activation to Acyl Chloride: A reliable two-step method involves converting the carboxylic acid to its acyl chloride followed by reaction with the desired alcohol.
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Coupling Reagent-Mediated Esterification: Similar to amide coupling, using coupling reagents can facilitate ester formation.
| Method | Reagents | Typical Conditions | Key Considerations |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Reflux in neat SOCl₂ or react with oxalyl chloride in an inert solvent like DCM with a catalytic amount of DMF. | This method is robust but generates HCl, which may not be suitable for acid-sensitive substrates. |
| Steglich Esterification | DCC, DMAP | React the carboxylic acid, alcohol, DCC, and a catalytic amount of DMAP in an anhydrous aprotic solvent like DCM or THF at 0 °C to room temperature. | The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration. |
Q3: Can this compound undergo decarboxylation? What conditions are required?
Yes, decarboxylation is a potential reaction, especially under harsh thermal or specific catalytic conditions. The electron-withdrawing trifluoromethyl group and the nitrogen atoms in the pyrimidine ring can stabilize the intermediate formed upon loss of CO₂.
Potential Decarboxylation Conditions:
| Method | Reagents/Conditions | Product |
| Thermal Decarboxylation | Heating in a high-boiling solvent (e.g., quinoline) with a copper catalyst. | 4-(Trifluoromethyl)pyrimidine |
| Photoredox Catalysis | Use of a photocatalyst and a suitable oxidant.[1] | 4-(Trifluoromethyl)pyrimidine |
Note: Unwanted decarboxylation can be a side reaction in other transformations conducted at elevated temperatures. Monitor your reactions carefully if high temperatures are applied.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is suitable for coupling this compound with a primary or secondary amine.
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Dissolve this compound (1.0 eq) in anhydrous DMF.
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Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Add the amine (1.2 eq) to the reaction mixture.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated aqueous NaHCO₃, brine, and dry over anhydrous Na₂SO₄.
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Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Esterification via Acyl Chloride
This two-step protocol is a robust method for synthesizing esters of this compound.
Step A: Acyl Chloride Formation
-
Add this compound (1.0 eq) to a round-bottom flask.
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Add thionyl chloride (5-10 eq) and a catalytic amount of DMF.
-
Reflux the mixture for 1-2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
Step B: Ester Formation
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.
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Cool the solution to 0 °C.
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Add the desired alcohol (1.5 eq) and a non-nucleophilic base like triethylamine or pyridine (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product.
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Wash the organic layer with dilute HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Troubleshooting Workflows
Caption: Troubleshooting workflow for failed amide coupling reactions.
Caption: Troubleshooting workflow for failed esterification reactions.
References
Validation & Comparative
A Comparative Guide to the Bioisosteric Replacement of Carboxylic Acids in Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The carboxylic acid moiety is a frequent pharmacophoric element in drug design, prized for its ability to engage in crucial hydrogen bonding interactions with biological targets. However, its inherent acidity can lead to challenges in drug development, including poor membrane permeability, rapid metabolism, and potential for toxicity. Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a powerful strategy to mitigate these liabilities while preserving or enhancing biological activity. This guide provides a comprehensive comparison of common carboxylic acid bioisosteres within the context of pyrimidine derivatives, supported by experimental data and detailed protocols.
Key Carboxylic Acid Bioisosteres for Pyrimidine Scaffolds
The most prevalent and effective bioisosteric replacements for carboxylic acids in pyrimidine-based compounds include tetrazoles, acylsulfonamides, and hydroxamic acids. Each of these functional groups mimics the acidic proton and hydrogen bonding capabilities of a carboxylic acid to varying degrees, while offering distinct physicochemical properties that can be leveraged to optimize a drug candidate's profile.
Comparative Analysis of Physicochemical and Biological Properties
The choice of a carboxylic acid bioisostere has a profound impact on a molecule's properties. The following tables summarize the available quantitative data for pyrimidine derivatives where a carboxylic acid has been replaced with a bioisostere.
Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and its Bioisosteres
| Functional Group | General pKa Range | General logP Impact (relative to COOH) | Key Characteristics |
| Carboxylic Acid | 4-5 | Baseline | Strong acid, high potential for plasma protein binding, potential for metabolic liabilities (e.g., acyl glucuronidation). |
| Tetrazole | 4.5-5.5 | Generally more lipophilic | Acidity comparable to carboxylic acids, metabolically stable, can engage in similar hydrogen bonding patterns[1]. May exhibit lower permeability than expected based on lipophilicity due to a high desolvation penalty[2]. |
| Acylsulfonamide | 3.5-4.5 | Can increase lipophilicity | Acidity is in a similar range to carboxylic acids, offering comparable hydrogen bonding capabilities[1]. |
| Hydroxamic Acid | 8-9 | Can increase lipophilicity | Weaker acid than carboxylic acids, potent metal-chelating group, can be susceptible to metabolic conversion to the corresponding carboxylic acid[1]. |
Table 2: Comparative Biological Activity of Pyrimidine-Based Hydroxamic Acids as HDAC Inhibitors
| Compound | Pyrimidine Substitution | Linker | HDAC4 IC50 (µM) | HDAC8 IC50 (µM) | Reference |
| 29 | 6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy | -(CH2)5- | 16.6 | 1.2 | [3] |
| A5b | Varies | Varies | - | - | [4] |
Note: A direct comparison with the corresponding pyrimidine-carboxylic acid was not available in the cited literature for these specific compounds. Compound A5b was identified as a potent dual JMJD3 and HDAC1/6 inhibitor, with favorable cytotoxicity against human cancer cells like A549 and U937[4].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of pyrimidine derivatives and the evaluation of their biological activity.
General Procedure for the Synthesis of Pyrimidine-Based Hydroxamic Acids
This protocol describes the aminolysis of a methyl ester precursor to yield the corresponding hydroxamic acid.
-
Preparation of Hydroxylamine Solution: A solution of hydroxylamine hydrochloride (3 equivalents) in methanol is treated with a solution of potassium hydroxide (3 equivalents) in methanol at 0-5 °C and stirred for 1 hour.
-
Reaction with Ester: The corresponding pyrimidine-ester derivative (1 equivalent) is added to the hydroxylamine solution at 0-5 °C and the reaction mixture is stirred for an additional hour.
-
Work-up: The reaction is quenched by the addition of concentrated HCl to adjust the pH to 5-6. The resulting precipitate is filtered, washed with water, and dried to afford the desired pyrimidine-based hydroxamic acid[3].
In Vitro Fluorometric HDAC Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against histone deacetylase enzymes.
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be less than 1%.
-
Reaction Setup: In a 96-well black microplate, add the following in order: HDAC Assay Buffer, the test compound at various concentrations (or DMSO for the control), and diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30 minutes.
-
Stop and Develop: Add a Developer solution containing a stop solution (e.g., Trichostatin A) to each well to halt the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve[5].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes influenced by these compounds is essential for understanding their mechanism of action.
HDAC Inhibition Signaling Pathway
Histone deacetylase inhibitors, including pyrimidine-based hydroxamic acids, exert their anticancer effects by inducing histone hyperacetylation, which leads to the reactivation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis[5].
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylpyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylpyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of the trifluoromethyl (CF3) group often enhances metabolic stability, lipophilicity, and binding affinity of the molecule, making it a valuable moiety in drug design. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various trifluoromethylpyrimidine analogs, focusing on their anticancer, antifungal, and kinase inhibitory activities. Experimental data has been compiled and summarized to facilitate objective comparison, and detailed experimental protocols for key assays are provided.
Anticancer Activity
Trifluoromethylpyrimidine derivatives have emerged as a promising class of anticancer agents, primarily through the inhibition of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).
Quantitative Anticancer and EGFR Kinase Inhibition Data
The following table summarizes the in vitro cytotoxic and EGFR kinase inhibitory activities of a series of 5-trifluoromethylpyrimidine derivatives.
| Compound ID | Modification | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFRwt-TK IC50 (µM) |
| 9c | 3-fluorophenyl derivative | 2.23 | 5.32 | 16.35 | 0.31 |
| 9e | Phenyl derivative | - | - | - | 0.44 |
| 9h | Phenyl derivative | - | - | - | 0.35 |
| 9k | Ethynyl group | - | - | - | 0.48 |
| 9t | Ketene compound | - | - | - | 0.26 |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | 0.35 | 3.24 | 5.12 | 0.091 |
| 9v | Ketene compound | - | - | - | 0.14 |
| Gefitinib | (Positive Control) | - | - | - | 0.0063 |
Data sourced from multiple studies, see citations for details.[1]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substituents on the Phenyl Ring: Phenyl derivatives (9a-9h) generally exhibit good antitumor activity. The presence of a 3-fluorophenyl group in compound 9c resulted in potent activity against A549, MCF-7, and PC-3 cancer cell lines.[1]
-
Aliphatic vs. Aromatic Substituents: Compounds with aliphatic substituent groups generally showed weaker biological activity compared to those with aromatic moieties.[1]
-
Ketene and Ethynyl Groups: The introduction of ketene (9t, 9v) and ethynyl (9k) groups was found to be favorable for anticancer activity.[1]
-
Thiophene Moiety: The incorporation of a 3-aminothiophene-2-carboxylic acid methylamide group at the 4-position of the pyrimidine ring, as seen in the most potent compound 9u , significantly enhanced both cellular cytotoxicity and EGFR kinase inhibition.[1]
Antifungal Activity
A range of trifluoromethylpyrimidine analogs bearing an amide moiety have been synthesized and evaluated for their antifungal properties against various plant pathogenic fungi.
Quantitative Antifungal Activity Data
The table below presents the in vitro antifungal activity of selected trifluoromethylpyrimidine derivatives.
| Compound ID | Target Fungi | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) |
| 5b | Botrytis cinerea | 96.76 | - |
| 5j | Botrytis cinerea | 96.84 | - |
| 5l | Botrytis cinerea | 100 | - |
| 5v | Sclerotinia sclerotiorum | 82.73 | - |
| 5f | Phomopsis sp. | 100 | 15.1 |
| 5o | Phomopsis sp. | 100 | 10.5 |
| 5p | Phomopsis sp. | - | 19.6 |
| Tebuconazole | Botrytis cinerea | 96.45 | - |
| Pyrimethanil | Phomopsis sp. | 85.1 | 32.1 |
Data compiled from various sources, see citations for details.[2][3]
Structure-Activity Relationship (SAR) Insights for Antifungal Activity:
-
Amide Moiety: The presence of an amide moiety linked to the trifluoromethylpyrimidine core through an oxygen ether linkage appears to be crucial for the observed antifungal activity.[3]
-
Substituent Effects: The nature and position of substituents on the benzamide ring significantly influence the antifungal potency. For instance, compound 5o , which has a bromo and a fluoro substituent on the benzamide ring, displayed excellent activity against Phomopsis sp. with an EC50 value of 10.5 µg/ml.[2]
-
Broad-Spectrum Potential: Several compounds exhibited high inhibition rates against Botrytis cinerea, with compound 5l showing 100% inhibition at 50 µg/mL, suggesting their potential as broad-spectrum antifungal agents.[3]
Kinase Inhibitory Activity (PYK2)
Trifluoromethylpyrimidine-based compounds have also been investigated as inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase involved in various cellular processes.
Quantitative PYK2 Kinase Inhibition Data
The following table provides IC50 values for representative trifluoromethylpyrimidine-based PYK2 inhibitors.
| Compound ID | Target Kinase | IC50 (nM) |
| PF-431396 | PYK2 | 11 |
| PF-562271 | PYK2 | 13 |
| PF-719 | PYK2 | 17 |
Data sourced from publicly available databases and literature.
Structure-Activity Relationship (SAR) Insights for PYK2 Inhibition:
-
The diaminopyrimidine scaffold has been identified as a key pharmacophore for PYK2 inhibition.
-
Modifications to the sulfone moiety in lead compounds have been explored to reduce off-target effects, such as hERG activity, while maintaining PYK2 potency.[4] For example, the replacement of a sulfone with an N-methylsulfoximine significantly lowered hERG activity without compromising PYK2 inhibition.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay assesses cell viability based on the metabolic activity of cells.
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, PC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the trifluoromethylpyrimidine analogs (typically in a serial dilution) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vitro Antifungal Activity (Mycelial Growth Inhibition Assay)
This assay determines the ability of a compound to inhibit the growth of fungal mycelia.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent like DMSO.
-
Media Preparation: The compound solution is mixed with molten Potato Dextrose Agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL). The mixture is then poured into Petri dishes.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the target fungus is placed in the center of the agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plates (without the test compound).
-
Measurement and Calculation: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.
-
EC50 Determination: To determine the EC50 value, the assay is performed with a range of compound concentrations, and the data is plotted to generate a dose-response curve.
In Vitro Kinase Inhibition Assay (e.g., EGFR, PYK2)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
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Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.
-
Compound Dilution: Prepare serial dilutions of the trifluoromethylpyrimidine analogs in DMSO.
-
Kinase Reaction: In a microplate, the kinase is pre-incubated with the test compounds at various concentrations. The kinase reaction is initiated by adding the substrate and ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. This can be done using various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by some of the discussed trifluoromethylpyrimidine analogs.
Caption: EGFR Signaling Pathway Inhibition.
Caption: PYK2 Signaling Pathway Inhibition.
Experimental Workflow Diagram
The following diagram provides a generalized workflow for the evaluation of trifluoromethylpyrimidine analogs.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethylpyrimidine and Trifluoromethylpyridine Scaffolds in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Privileged Scaffolds
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being a particularly favored substituent. Its unique electronic properties and steric profile can profoundly influence a molecule's physicochemical characteristics, metabolic stability, and biological activity. Among the heterocyclic scaffolds frequently adorned with the -CF3 group, trifluoromethylpyrimidines and trifluoromethylpyridines have emerged as "privileged structures" in drug discovery, finding application in a wide array of therapeutic areas, most notably in oncology and virology.
This guide provides a comparative study of trifluoromethylpyrimidine and trifluoromethylpyridine motifs in drug design, offering an objective analysis of their respective impacts on key drug-like properties. The information is supported by experimental data from various sources and includes detailed experimental protocols for key assays.
Physicochemical Properties: A Tale of Two Heterocycles
The introduction of a trifluoromethyl group significantly impacts the electron density of the aromatic ring, which in turn influences properties like pKa and lipophilicity (LogP). These parameters are critical for a drug's solubility, permeability, and target engagement.
The primary difference between the two scaffolds lies in the number and position of nitrogen atoms in the heterocyclic ring. Pyrimidine is a 1,3-diazine, containing two nitrogen atoms, whereas pyridine is a monoazine. This seemingly small structural change can lead to notable differences in their physicochemical profiles. The additional nitrogen atom in the pyrimidine ring generally leads to a lower pKa compared to the corresponding pyridine analog, making it less basic. This can be advantageous in drug design for several reasons, including reduced potential for off-target effects related to basicity and improved oral bioavailability.
Table 1: Comparative Physicochemical Properties of Representative Trifluoromethylpyrimidine and Trifluoromethylpyridine Analogs
| Compound Class | Representative Structure | pKa (Predicted/Experimental) | LogP (Predicted/Experimental) | Data Source Citation |
| Trifluoromethylpyrimidine | 5-Trifluoromethylpyrimidine | ~ -0.5 (Predicted) | ~ 1.5 (Predicted) | N/A |
| Trifluoromethylpyridine | 3-Trifluoromethylpyridine | ~ 3.5 (Predicted) | ~ 1.7 (Predicted) | [1] |
| EGFR Inhibitor Fragment | 4-amino-5-(trifluoromethyl)pyrimidine | ~ 3.0 (Predicted) | ~ 1.2 (Predicted) | N/A |
| EGFR Inhibitor Fragment | 4-amino-3-(trifluoromethyl)pyridine | ~ 5.0 (Predicted) | ~ 1.4 (Predicted) | N/A |
Note: The data in this table is compiled from various sources and computational predictions. Direct experimental comparison of these exact analogs under identical conditions is limited. The values should be considered illustrative of general trends.
Metabolic Stability: The Trifluoromethyl Shield
A key driver for the use of the trifluoromethyl group is its ability to enhance metabolic stability. The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance. By strategically placing a -CF3 group on a metabolically labile position of a drug candidate, chemists can block these metabolic pathways, leading to a longer half-life and improved pharmacokinetic profile.[2][3]
Both trifluoromethylpyrimidine and trifluoromethylpyridine scaffolds benefit from this "metabolic shielding" effect. The electron-withdrawing nature of the -CF3 group also deactivates the aromatic ring, making it less susceptible to oxidation. While both scaffolds exhibit enhanced stability, the specific metabolic fate can differ based on the substitution pattern and the overall molecular context.
Table 2: Comparative Metabolic Stability of Drug Candidates Containing Trifluoromethylpyrimidine and Trifluoromethylpyridine Moieties
| Compound | Scaffold | Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Citation |
| PYK2 Inhibitor Analog | Trifluoromethylpyrimidine | Human Liver Microsomes | Stable | Low | [4] |
| Picornavirus Inhibitor 9 | (Trifluoromethyl)oxadiazole | Monkey Liver Microsomes | Significantly more stable than methyl analog | Low | [5] |
| Generic Pyridine Analog | Trifluoromethylpyridine | Human Liver Microsomes | Generally stable | Low to moderate | [3] |
Note: This table presents data from different studies on non-analogous compounds. A direct comparison of metabolic stability should ideally be performed on closely related structural pairs under the same experimental conditions.
Biological Activity: Kinase Inhibition and Beyond
Both trifluoromethylpyrimidine and trifluoromethylpyridine cores are prevalent in a multitude of biologically active molecules, particularly as kinase inhibitors in oncology. Their rigid structures and ability to form key hydrogen bond interactions make them ideal scaffolds for targeting the ATP-binding pocket of kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Several approved and investigational EGFR inhibitors feature either a trifluoromethylpyrimidine or a related scaffold.
A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and shown to exhibit potent inhibitory activity against EGFR. For example, compound 9u from one study demonstrated an IC50 of 0.091 µM against EGFR kinase and potent anti-proliferative activity against A549 lung cancer cells (IC50 = 0.35 µM).
Below is a diagram illustrating the general workflow for evaluating such kinase inhibitors.
The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to cell proliferation and survival.
References
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Trifluoromethylpyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise analysis of trifluoromethylpyrimidine compounds is critical in drug discovery and development. The incorporation of the trifluoromethyl group can significantly enhance a molecule's metabolic stability and bioavailability.[1] This guide provides a comparative overview of the principal analytical techniques used for the validation of these compounds, offering experimental data and detailed methodologies to aid in the selection and implementation of the most suitable analytical approach.
Comparison of Analytical Methods
The selection of an analytical method for trifluoromethylpyrimidine compounds is contingent on the specific requirements of the analysis, such as the need for quantitative purity assessment, structural elucidation, or the identification of volatile impurities. High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for purity determination and quantification due to its high resolution and sensitivity.[2][3] Gas Chromatography (GC) is particularly well-suited for the analysis of volatile or semi-volatile compounds.[4][5][6] For definitive structural confirmation and the identification of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable.[1][7]
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification of active pharmaceutical ingredients (APIs) and impurities, stability testing.[2] | High resolution and sensitivity, applicable to a wide range of non-volatile and thermally unstable compounds, robust and reproducible.[2][3] | Can be more expensive than GC due to solvent consumption and column costs, method development can be complex.[3][4] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile and semi-volatile impurities, residual solvents. | High separation efficiency, fast analysis times, sensitive detectors (e.g., FID), excellent for gas analysis.[2] | Limited to thermally stable and volatile compounds; derivatization may be required for non-volatile compounds, which can add complexity.[2][5] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. Often coupled with HPLC (LC-MS) or GC (GC-MS). | Molecular weight determination, structural elucidation of impurities and metabolites, trace analysis.[1] | High sensitivity and specificity, provides molecular weight information, can identify unknown compounds through fragmentation patterns.[8][9] | Higher cost and complexity of instrumentation, matrix effects can cause ion suppression.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Unambiguous structure elucidation, conformational analysis, quantification without a reference standard.[1][7] | Provides definitive structural information, non-destructive, can analyze complex mixtures.[7] | Lower sensitivity compared to other methods, requires larger sample amounts, expensive instrumentation.[10] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Validation
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the purity assessment of a trifluoromethylpyrimidine compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standard of the trifluoromethylpyrimidine compound
-
Sample of the trifluoromethylpyrimidine compound
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 60:40 v/v).[11] The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration similar to the working standard.[12]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard.
Gas Chromatography (GC) for Volatile Impurity Analysis
This protocol describes a GC method for the analysis of volatile impurities in a trifluoromethylpyrimidine compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness)[13]
Reagents:
-
Helium (carrier gas)
-
Hydrogen and Air (for FID)
-
Suitable solvent for sample dissolution (e.g., Dichloromethane)
-
Reference standards of potential volatile impurities
Procedure:
-
Sample Preparation: Dissolve a known amount of the trifluoromethylpyrimidine sample in the chosen solvent.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of Helium.
-
Detector Temperature: 300 °C
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standards.
Mass Spectrometry (MS) for Structural Elucidation
This protocol outlines the use of LC-MS for molecular weight determination and structural confirmation.
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile.[14]
-
LC-MS Analysis:
-
Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For structural confirmation, perform tandem MS (MS/MS) to induce fragmentation and analyze the resulting daughter ions.[14]
-
-
Data Analysis: Determine the molecular weight from the mass of the [M+H]⁺ ion and use the fragmentation pattern to confirm the structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This protocol describes the sample preparation and analysis for obtaining ¹H and ¹³C NMR spectra.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
NMR Analysis:
-
Acquire the ¹H and proton-decoupled ¹³C NMR spectra.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the chemical structure of the trifluoromethylpyrimidine compound.
Mandatory Visualizations
Caption: General experimental workflow for the characterization of trifluoromethylpyrimidine compounds.
Caption: Logical workflow for HPLC method validation according to ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Chromatography Methods Compared: HPLC vs. FPLC vs. GC [synapse.patsnap.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sites.uclouvain.be [sites.uclouvain.be]
- 11. chemistry.tcd.ie [chemistry.tcd.ie]
- 12. benchchem.com [benchchem.com]
- 13. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. research.reading.ac.uk [research.reading.ac.uk]
assessing the metabolic stability of trifluoromethylpyrimidine-containing compounds
A Comparative Guide to Enhancing Metabolic Stability
In the landscape of contemporary drug discovery, the pursuit of metabolically robust drug candidates is a critical determinant of clinical success. A compound's metabolic stability directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. One powerful strategy employed by medicinal chemists to fortify a molecule against rapid metabolic degradation is the incorporation of a trifluoromethyl (CF₃) group onto a pyrimidine scaffold. This guide provides an objective comparison of the metabolic stability of trifluoromethylpyrimidine-containing compounds against alternatives, supported by experimental data, detailed methodologies, and pathway visualizations.
The Trifluoromethyl Group: A Bulwark Against Metabolism
The trifluoromethyl group serves as a bioisostere for a methyl (CH₃) group. However, its unique electronic properties and the formidable strength of the carbon-fluorine (C-F) bond bestow a significant metabolic advantage. The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, rendering it highly resistant to enzymatic cleavage by the cytochrome P450 (CYP) superfamily of enzymes, the primary drivers of Phase I metabolism.[1] By strategically positioning a CF₃ group at a known or suspected site of metabolism, this pathway can be effectively blocked, a tactic known as "metabolic switching." This modification can lead to a longer drug half-life, improved oral bioavailability, and a more predictable in vivo performance.[1]
Quantitative Comparison of Metabolic Stability
The in vitro metabolic stability of a compound is typically assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes. Key parameters measured in these assays are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
The following tables summarize the in vitro metabolic stability data for a representative trifluoromethylpyrimidine-containing compound and a comparative case study.
Table 1: Metabolic Stability of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor in Liver Microsomes
| Compound | Scaffold | Species | t½ (min) | CLint (µL/min/mg protein) |
| CPL302415 | Pyrazolo[1,5-a]pyrimidine | Human | 145 | 9.6 |
| Mouse | 378 | 3.7 |
Data sourced from a study on selective PI3Kδ inhibitors.
Table 2: Comparative Metabolic Profile of Methyl vs. Trifluoromethyl Analogs (Picornavirus Inhibitors)
| Compound Type | Key Substituent | Number of Metabolites Observed | Primary Metabolic Pathway |
| Alternative Compound | Methyl (-CH₃) | 8 | Hydroxylation of the methyl group |
| Trifluoromethyl Analog | Trifluoromethyl (-CF₃) | 2 (minor) | Metabolism at the methyl group blocked |
This qualitative data from a study on picornavirus inhibitors demonstrates a significant reduction in the number of metabolites when a metabolically labile methyl group is replaced by a trifluoromethyl group. The trifluoromethyl analog exhibited only minor metabolism, accounting for just 4% of the compound.[2]
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
This assay determines the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.
1. Objective: To quantify the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound as a measure of its metabolic stability.
2. Materials and Equipment:
-
Liver microsomes (human or other species)
-
Test compounds and positive control compounds (e.g., verapamil, testosterone)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Reagent Preparation: Prepare working solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a well containing ice-cold stopping solution.[1]
-
Protein Precipitation: Once all time points are collected, centrifuge the plate at high speed to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.[1]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Visualizing the Metabolic Process
Diagrams can help illustrate the experimental workflow and the underlying biochemical pathways.
References
In Vitro Biological Evaluation of Novel Pyrimidine-2-Carboxamides: A Comparative Guide
The relentless pursuit of novel therapeutic agents has identified pyrimidine-2-carboxamides as a promising class of compounds with a diverse range of biological activities. Their structural versatility allows for modifications that can significantly impact their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of the in vitro biological performance of recently developed pyrimidine-2-carboxamide derivatives and related pyrimidine analogs, supported by experimental data and detailed methodologies.
Anticancer Activity: A Quantitative Comparison
The primary focus of recent research on pyrimidine-2-carboxamides has been their potential as anticancer agents. The in vitro cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. A lower IC50 value indicates greater efficacy in inhibiting cancer cell growth.
Several novel series of pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a series of 2,4-diaminopyrimidine derivatives showed potent antitumor activities, with compounds 9k and 13f being particularly effective against A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast) cancer cell lines.[1] Another study on pyridylpyrimidinyl semicarbazide derivatives identified compound 5l as a potent agent against MCF-7 and HepG2 (liver) cancer cells, with the added benefit of low toxicity towards normal liver cells.[2] Furthermore, novel thiazolo[4,5-d]pyrimidine derivatives have also been synthesized and evaluated, with compound 3b showing strong cytotoxic effects against melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT) cancer cell lines.[3]
Below is a summary of the IC50 values for selected novel pyrimidine derivatives, showcasing their comparative anticancer activity.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 9k | 2,4-Diaminopyrimidine | A549 (Lung) | 2.14 | [1] |
| HCT-116 (Colon) | 3.59 | [1] | ||
| PC-3 (Prostate) | 5.52 | [1] | ||
| MCF-7 (Breast) | 3.69 | [1] | ||
| 13f | 2,4-Diaminopyrimidine | A549 (Lung) | 1.98 | [1] |
| HCT-116 (Colon) | 2.78 | [1] | ||
| PC-3 (Prostate) | 4.27 | [1] | ||
| MCF-7 (Breast) | 4.01 | [1] | ||
| 5l | Pyridylpyrimidinyl Semicarbazide | MCF-7 (Breast) | 9.15 | [2] |
| HepG2 (Liver) | 10.45 | [2] | ||
| 3b | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | [3] |
| C32 (Amelanotic Melanoma) | 24.4 | [3] | ||
| DU145 (Prostate) | >50 | [3] | ||
| MCF-7/WT (Breast) | >50 | [3] | ||
| Compound 7 | Aryl-5-cyano-pyrimidine | HePG-2 (Liver) | 3.89 (as TS inhibitor) | [4] |
| Compound 3d | Thiazolopyrimidine | A498 (Renal) | 3.5 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of novel pyrimidine-2-carboxamides.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours). A control group receives only the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the compound concentration versus cell viability.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software. For example, compound 5l was found to induce G2/M cell cycle arrest.[2]
Enzyme Inhibition Assay (e.g., Topoisomerase II)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing the enzyme (e.g., human topoisomerase II), its substrate (e.g., supercoiled plasmid DNA), and ATP in a reaction buffer.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at 37°C for a specific time to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization and Quantification: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The inhibition of enzyme activity is determined by the reduction in the amount of relaxed DNA compared to the control. Compound 3d was shown to be a potent topoisomerase II inhibitor with an IC50 of 2.89 µM.[4]
Signaling Pathways and Mechanisms of Action
The anticancer activity of pyrimidine-2-carboxamides is often attributed to their interaction with specific molecular targets within cancer cells. Understanding these signaling pathways is crucial for rational drug design and development.
EGFR/HER2 Inhibition
Many pyrimidine derivatives are designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key drivers in many cancers.[4] These compounds typically act as ATP-competitive inhibitors, blocking the downstream signaling pathways that promote cell proliferation and survival.
Caption: EGFR signaling pathway and its inhibition by pyrimidine-2-carboxamides.
Pyrimidine Metabolism in Cancer
Cancer cells exhibit altered metabolism, including an increased demand for nucleotides for DNA and RNA synthesis. The de novo pyrimidine synthesis pathway is often upregulated in cancer and represents a key therapeutic target.[5]
Caption: Key steps in the de novo pyrimidine synthesis pathway targeted by anticancer agents.
Experimental Workflow: In Vitro Anticancer Screening
The process of evaluating novel compounds for their anticancer potential follows a structured workflow.
Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.
References
- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Anti-Tumor Activity of Pyridylpyrimidinyl Semicarbazide Derivatives [journal11.magtechjournal.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
A Head-to-Head Battle of Pyrimidine Synthesis: An Efficiency Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of the pyrimidine core is a cornerstone of discovery. As a foundational scaffold in numerous pharmaceuticals and biologically active compounds, the choice of synthetic route can significantly impact yield, cost, and timeline. This guide provides a comparative analysis of common and modern methods for pyrimidine synthesis, supported by quantitative data and detailed experimental protocols to inform strategic decisions in the laboratory.
Comparative Analysis of Synthesis Efficiency
The efficiency of pyrimidine synthesis is critically dependent on the chosen methodology, which is often dictated by the desired substitution pattern on the core. Below, we compare the reported yields for the synthesis of general dihydropyrimidines via the Biginelli reaction under various conditions, and for the specific synthesis of the fundamental pyrimidine cores: uracil, cytosine, and thymine.
Table 1: Efficiency Comparison of Biginelli Reaction Modifications for Dihydropyrimidine Synthesis
The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea, remains a workhorse for accessing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). However, the classical approach often suffers from low yields.[1] Modern modifications have significantly improved its efficiency.
| Protocol | Catalyst | Solvent | Reaction Condition | Reported Yield (%) | Reference |
| Classical Biginelli | HCl | Ethanol | Reflux, 3 hrs | Often low, not specified | [1] |
| Modified (Grindstone) | CuCl₂·2H₂O / HCl | Solvent-free | Grinding | >90 | [1] |
| Microwave-Assisted | Sulfamic Acid | Solvent-free | Microwave Irradiation | Excellent, not specified | [2] |
| Catalyst-Free Ball Milling | None | Solvent-free | Ball Milling, 30 min | >98 | [3] |
| Ferric Nitrate (Grindstone) | Fe(NO₃)₃·9H₂O | Solvent-free | Grinding | High, not specified | [4] |
Table 2: Efficiency Comparison for the Synthesis of Uracil, Cytosine, and Thymine
The synthesis of the fundamental pyrimidine nucleobases requires more tailored approaches. The following table summarizes various methods and their reported yields.
| Target Core | Key Reactants | Method Highlights | Overall Yield (%) | Reference | |---|---|---|---|---|---| | Uracil | Meldrum's acid, Urea | Two-step thermal cyclization | 68 | | | Cytosine | Ethyl cyanoacetate, Urea, Triethyl orthoformate | Multi-step sequential synthesis | 75.14 |[5] | | Cytosine | 4-Amino-2-mercaptopyrimidine, H₂O₂ | Oxidation | 93 |[3] | | Cytosine | Cyanoacetaldehyde, Concentrated Urea | Prebiotic-type synthesis | 30-50 |[6] | | Thymine | Ethyl α-formylpropionate, Urea, Sodium methoxide | Acid-catalyzed condensation and cyclization | up to 78.8 | |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic routes. Below are protocols for high-yielding examples from the comparative analysis.
Protocol 1: Solvent-Free and Catalyst-Free Biginelli Reaction via Ball Milling[3]
This protocol offers an environmentally benign and highly efficient method for synthesizing 3,4-dihydropyrimidine derivatives.
-
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 0.02 mol)
-
β-ketoester (e.g., Ethyl acetoacetate, 0.02 mol)
-
Urea or Thiourea (0.02 mol)
-
Planetary ball mill
-
-
Procedure:
-
Place equimolar amounts of the aldehyde, ethyl acetoacetate, and urea (or thiourea) into the grinding bowl of a planetary ball mill.
-
Mill the mixture at a high speed (e.g., 750 rpm) for approximately 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is typically of high purity and can be used without further purification. If necessary, recrystallization from ethanol can be performed.
-
Protocol 2: High-Yield Synthesis of Cytosine[6]
This multi-step synthesis provides a reliable route to cytosine with a high overall yield.
-
Step 1: Synthesis of Ethyl 3-cyano-2-ureidoacrylate
-
Materials: Ethyl cyanoacetate, Urea, Triethyl orthoformate, Acetone.
-
Procedure: In a reaction vessel, mix ethyl cyanoacetate, urea, and triethyl orthoformate in a molar ratio of 1.0:1.5:1.5. Heat the mixture to reflux and maintain for 2-4 hours. After cooling to room temperature, a solid precipitate will form. Collect the solid by filtration, wash with a small amount of acetone, and dry. This step can achieve a yield of up to 89%.
-
-
Step 2 & 3: Cyclization and Saponification
-
The intermediate from Step 1 is then cyclized to form 5-ethoxycarbonylcytosine, followed by saponification to yield 5-carboxycytosine. (Detailed conditions for these steps are outlined in the reference).
-
-
Step 4: Decarboxylation to Cytosine
-
The 5-carboxycytosine is decarboxyled to afford the final cytosine product. The overall yield for the entire sequence is reported to be 75.14%.
-
Protocol 3: Synthesis of Thymine[8]
This method involves the condensation and cyclization of a formylated ester with urea.
-
Materials:
-
Ethyl α-formylpropionate (EFP)
-
Urea
-
Sodium methoxide
-
Ethanol
-
-
Procedure:
-
Prepare a solution of ethyl α-formylpropionate and urea in ethanol. The optimal molar ratio of EFP to urea is approximately 1:4.7.
-
Add sodium methoxide (approx. 1.4 molar equivalents relative to EFP) to the mixture.
-
Heat the reaction mixture to reflux (around 68°C) at an optimal reaction temperature of 64°C.
-
After the reaction is complete (monitored by TLC), the thymine product is isolated. This can involve neutralization, solvent evaporation, and purification by recrystallization. The reported yield under these optimized conditions is up to 78.8%.
-
Visualizing Synthesis Pathways
To better understand the logical flow of pyrimidine synthesis, the following diagrams, generated using the DOT language, illustrate a general workflow and a decision-making process for methodology selection.
Caption: General workflow for the Biginelli dihydropyrimidine synthesis.
Caption: Decision tree for selecting a pyrimidine synthesis strategy.
References
comparing the efficacy of pyrimidine vs. pyridine scaffolds in kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with heterocyclic scaffolds forming the backbone of many successful therapeutics. Among these, pyrimidine and pyridine rings are prevalent structural motifs. This guide provides an objective comparison of the efficacy of kinase inhibitors built upon these two distinct scaffolds, supported by experimental data from publicly available research. We will delve into their performance against key oncological targets, provide detailed experimental methodologies for assessing inhibitor potency, and visualize the intricate signaling pathways they modulate.
Data Presentation: Head-to-Head Inhibitor Comparison
The following tables summarize the biochemical and cellular potencies of selected pyrimidine- and pyridine-based kinase inhibitors against two key kinases implicated in cancer: PIM-1 and VEGFR-2. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency. It is important to note that IC50 values can vary based on specific assay conditions, and direct comparisons should be made with caution when data is collated from different studies.
PIM-1 Kinase Inhibitors
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.
| Scaffold | Compound | Biochemical IC50 (nM) | Reference |
| Pyrimidine | Pyrazolo[1,5-a]pyrimidine derivative | 45 | [1] |
| Pyrimidine | Pyrido[4,3-d]pyrimidine derivative (SKI-O-068) | 123 | [2] |
| Pyridine | Pyridine derivative (Compound 12) | 14.3 | [3] |
| Pyridine | Cyanopyridine derivative (Compound 4d) | 460 | [4] |
| Pyridine | Pyridone derivative (Compound 4f) | 95 | [5] |
VEGFR-2 Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.
| Scaffold | Compound | Biochemical IC50 (nM) | Reference |
| Pyrimidine | Thieno[2,3-d]pyrimidine derivative (21e) | 21 | [6] |
| Pyrimidine | Furo[2,3-d]pyrimidine derivative (Compound IV) | 58 | [7] |
| Pyridine | Pyridine derivative (Compound 10) | 120 | [8][9] |
| Pyridine | Pyridine derivative (Compound 22) | 1.33 | [10] |
| Pyridine | Pyridine derivative (Compound 6) | 60.83 | [11] |
Experimental Protocols
The determination of kinase inhibitor efficacy relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of kinase inhibitors.
In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a purified kinase in the presence of an inhibitor by quantifying the amount of ATP remaining in the reaction.
Materials:
-
Purified kinase of interest (e.g., PIM-1, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitors (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is common.
-
Assay Plate Preparation: Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[12]
-
Enzyme Addition: Add 2 µL of the purified kinase enzyme, diluted in Kinase Assay Buffer, to each well.[12]
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.[13]
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well.[12] The final ATP concentration should be close to the Km value for the specific kinase, if known.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[12]
-
ATP Detection: Add 5 µL of the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the generation of a luminescent signal proportional to the amount of remaining ATP.[12]
-
Signal Stabilization: Incubate the plate at room temperature for 10-30 minutes to stabilize the luminescent signal.[12]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity.[14] Normalize the data using controls (no inhibitor for 0% inhibition and a potent known inhibitor or no enzyme for 100% inhibition). Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)
This protocol measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
A suitable cell line that expresses the target kinase.
-
Cell culture medium and supplements.
-
Test inhibitors (dissolved in DMSO).
-
Stimulant (if required to activate the signaling pathway, e.g., EGF for EGFR).
-
Cell lysis buffer.
-
Antibodies: a total-protein antibody for the substrate and a phospho-specific antibody for the phosphorylated substrate.
-
Detection reagents (e.g., TR-FRET or ELISA-based).
-
Multi-well cell culture plates.
-
Plate reader capable of detecting the chosen assay signal (e.g., TR-FRET).
Procedure:
-
Cell Seeding: Seed the cells into multi-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specific duration.
-
Pathway Stimulation: If necessary, stimulate the cells with an appropriate agonist to activate the kinase pathway.
-
Cell Lysis: Remove the culture medium and lyse the cells using a suitable lysis buffer to release the intracellular proteins.
-
Detection: Transfer the cell lysates to a detection plate. Add the detection antibodies (total and phospho-specific).[15]
-
Incubation: Incubate the plate according to the assay kit manufacturer's instructions to allow for antibody binding.
-
Data Acquisition: Read the plate using a compatible plate reader. For TR-FRET assays, this involves measuring the emission at two different wavelengths.[15]
-
Data Analysis: The signal from the phospho-specific antibody is normalized to the signal from the total protein antibody to account for variations in cell number. The normalized data is then used to determine the IC50 value of the inhibitor.
Mandatory Visualization
Signaling Pathway Diagram
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival and is a common target for both pyrimidine and pyridine-based kinase inhibitors.[16][17]
Caption: EGFR signaling pathways and the point of inhibition by ATP-competitive kinase inhibitors.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the discovery and initial characterization of novel kinase inhibitors.
References
- 1. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. caymanchem.com [caymanchem.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. ClinPGx [clinpgx.org]
Comparative Cross-Reactivity of Trifluoromethylpyrimidine-Based Inhibitors: A Guide for Researchers
The trifluoromethylpyrimidine scaffold is a significant pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The inclusion of the trifluoromethyl (CF3) group can substantially improve critical drug-like properties, including metabolic stability, binding affinity, and selectivity.[1] However, as with all kinase inhibitors that target the highly conserved ATP-binding pocket, understanding the cross-reactivity profile is paramount for predicting therapeutic efficacy and anticipating potential off-target toxicities.[2]
This guide provides a comparative overview of the selectivity of novel trifluoromethylpyrimidine-based inhibitors, supported by quantitative data from published studies, detailed experimental protocols for assessing inhibitor activity, and diagrams illustrating key workflows and biological pathways.
Quantitative Selectivity Analysis
The inhibitory activity of trifluoromethylpyrimidine compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Profiling these compounds against a panel of kinases reveals their selectivity.
Kinase Selectivity Profile of a Dual FLT3/CHK1 Inhibitor
Compound 30, a 5-trifluoromethyl-2-aminopyrimidine derivative, has been identified as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).[3] Its selectivity was assessed against a panel of twelve kinases, demonstrating a favorable profile with high potency against its intended targets.
| Kinase Target | IC50 (nM) | Kinase Subfamily |
| FLT3-WT | 25 | Tyrosine Kinase |
| FLT3-D835Y | 11 | Tyrosine Kinase |
| CHK1 | 1 | CAMK |
| IRAK4 | 864.60 | TKL |
| P70S6K | 834.85 | AGC |
| CDK2 | 833.50 | CMGC |
| Aurora A | 1863.50 | Aurora |
| c-Kit | >5000 | Tyrosine Kinase |
| Other (5 kinases) | No Affinity | Various |
Table 1: Kinase selectivity profile of Compound 30. Data sourced from a study on dual FLT3/CHK1 inhibitors.[3] IC50 values represent the average of three independent determinations.
Selectivity Against Homologous Kinases and Off-Target Channels
To further characterize the safety and selectivity profile, key compounds from the same series as Compound 30 were evaluated for their inhibitory activity against c-Kit, a closely related tyrosine kinase, and the hERG ion channel, a common source of cardiac toxicity.[3]
| Compound | FLT3-D835Y IC50 (nM) | c-Kit IC50 (nM) | Selectivity Ratio (c-Kit/FLT3) | hERG Inhibition (%) @ 10 µM |
| Compound A (Lead) | 10 | 3130 | 313 | 68 |
| Compound 29 | 12 | 4160 | 347 | 55 |
| Compound 30 | 11 | 5060 | 460 | 36 |
| Compound 31 | 11 | 4390 | 399 | 49 |
| Compound 32 | 12 | 8500 | 708 | 23 |
Table 2: Selectivity of representative inhibitors against c-Kit and hERG. Data sourced from a study on dual FLT3/CHK1 inhibitors.[3]
Activity Profile of an EGFR Inhibitor
Another series of 5-trifluoromethylpyrimidine derivatives was developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR). Compound 9u from this series demonstrated potent activity against EGFR and cancer cell lines driven by this kinase.[4]
| Inhibitor | Target Kinase/Cell Line | IC50 (µM) |
| Compound 9u | EGFR Kinase | 0.091 |
| A549 (Lung Cancer) | 0.35 | |
| MCF-7 (Breast Cancer) | 3.24 | |
| PC-3 (Prostate Cancer) | 5.12 |
Table 3: In vitro activity of EGFR inhibitor Compound 9u. Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[4]
Experimental Protocols
Standardized assays are crucial for generating comparable cross-reactivity data. Below are detailed protocols for a typical biochemical kinase assay and a cell-based proliferation assay.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescent)
This protocol describes a method to determine the IC50 value of an inhibitor against a purified kinase using an ADP-detecting luminescent assay, such as ADP-Glo™.[1][5]
1. Reagent Preparation:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
-
Test Compound: Prepare a 10-point serial dilution of the trifluoromethylpyrimidine inhibitor in 100% DMSO. Then, dilute this series into the Kinase Buffer.
-
ATP Solution: Prepare ATP at a concentration that is close to the Michaelis constant (Km) for the specific kinase target in Kinase Buffer.
-
Kinase/Substrate Solution: Prepare a solution containing the target kinase and its specific peptide or protein substrate in Kinase Buffer.
-
Detection Reagents: Prepare ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
2. Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the Kinase/Substrate Solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C, ensuring the reaction stays within the linear range.[1]
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a compatible plate reader.
3. Data Analysis:
-
Normalize the data using wells with vehicle control (0% inhibition) and wells without kinase (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.
Protocol 2: Cell-Based Proliferation (MTT) Assay
This protocol assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines.[1]
1. Cell Culture and Plating:
-
Culture cancer cells (e.g., MV4-11, A549) in the recommended medium until they reach approximately 80% confluency.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
3. MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes.
4. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells (100% viability).
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships relevant to cross-reactivity studies.
Caption: Workflow for kinase inhibitor discovery and selectivity profiling.
Caption: Inhibition of FLT3 and CHK1 signaling pathways.
Caption: Decision logic for advancing a lead kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethyl)pyrimidine-2-carboxylic Acid: A Comprehensive Guide
For Immediate Reference: Do not dispose of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid down the drain or in regular trash. This compound must be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Assessment and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar fluorinated pyrimidine compounds indicate the following potential hazards. Always handle this compound with the assumption that it is hazardous.
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if dust may be generated.
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment:
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
Use an inert absorbent material for solutions.
-
-
Collection: Place the spilled material and any contaminated cleaning supplies into a designated, sealed, and properly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The primary method for disposal is to collect the chemical waste for pickup by a licensed hazardous waste disposal company. Do not attempt to neutralize or treat the chemical unless you have a specific, validated protocol and the necessary safety equipment.
Step 1: Waste Segregation
-
As a halogenated organic acid, this compound waste must be segregated from non-halogenated waste streams.[1]
-
Keep solid and liquid waste in separate, designated containers.
-
Do not mix this waste with other incompatible chemicals.
Step 2: Waste Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The original product container is often a suitable option.[2] For larger quantities of liquid waste, designated carboys for halogenated solvents should be used.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE". The label must also include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3]
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[4][5]
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Secondary containment (e.g., a larger, chemically resistant bin) is recommended to prevent the spread of potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4][5]
Step 4: Arranging for Disposal
-
Once the waste container is full (no more than 90% capacity), or if the chemical is no longer needed, contact your institution's EHS department to schedule a waste pickup.[3][6]
-
Provide them with all necessary information about the waste as indicated on the label.
-
A licensed professional waste disposal service will then collect, transport, and dispose of the material in compliance with all local, state, and federal regulations.[4][7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. uakron.edu [uakron.edu]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds, such as 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid and 4-(Trifluoromethyl)-2-pyrimidinethiol, indicate that this chemical should be handled with caution.[1][2] Hazards associated with similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Purpose |
| Eye and Face Protection | Safety goggles or a full-face shield | Must be worn to protect against splashes, mists, or fumes.[3] Equipment should be tested and approved under government standards like NIOSH (US) or EN 166 (EU). |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are recommended to prevent direct skin contact.[3] |
| Body Protection | Chemical-resistant lab coat or coveralls | Provides a barrier to protect skin and clothing from spills and splashes.[3][4] For tasks with a higher splash risk, a chemical-resistant apron should also be worn.[5] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of dust or vapors.[2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
1. Preparation:
- Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2]
- Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][6]
- Assemble all necessary equipment and materials before handling the chemical.
- Put on all required PPE as detailed in Table 1.
2. Handling:
- Avoid direct contact with skin and eyes.[2]
- Do not breathe in dust or vapors.[2]
- Weigh and transfer the chemical carefully to avoid creating dust.
- Keep containers tightly closed when not in use.[2][7]
3. Post-Handling and Cleanup:
- Wash hands and any exposed skin thoroughly after handling.[1][2]
- Decontaminate all work surfaces with a suitable solvent and cleaning agent.
- Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[2]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination. As a fluorinated organic compound, it requires specialized disposal methods.[6]
1. Waste Segregation:
- Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Disposal Method:
- The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration.[6] This process is necessary to break the stable carbon-fluorine bond.[6]
- Contact your institution's EHS office to arrange for collection and disposal by a licensed hazardous waste management company.
- Dispose of empty containers as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate should also be collected as hazardous waste.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
Caption: Safe handling workflow diagram.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
